N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C46H66ClN5O8 |
|---|---|
Poids moléculaire |
852.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Spectroscopic Profile of N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe integral to advanced biological imaging and targeted therapeutic development. Characterized by a Cy7 core, this molecule is functionalized with a methoxy-terminated polyethylene glycol (PEG) chain and an azide-terminated PEG chain, rendering it a versatile tool for bioconjugation via "click chemistry." The inclusion of PEG linkers enhances aqueous solubility and biocompatibility, crucial for in vivo applications.
Core Spectral and Physicochemical Properties
This compound is distinguished by its strong absorption and emission in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence from endogenous biomolecules. The spectral characteristics are primarily dictated by the heptamethine cyanine (Cy7) core.
A summary of the key quantitative data for this compound is presented below. For comparative purposes, typical values for the parent Cy7 dye are also included. It is important to note that spectral properties can be influenced by the solvent environment.
| Property | This compound | Typical Cy7 Dye |
| Excitation Maximum (λex) | 750 nm[1] | ~743 - 756 nm[2][3] |
| Emission Maximum (λem) | 773 nm[1] | ~767 - 779 nm[2][3] |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[1] | >200,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Data not available | ~0.3[4] |
| Molecular Formula | C₄₆H₆₆ClN₅O₈[5] | - |
| Molecular Weight | 852.50 g/mol [6] | - |
| Solubility | Water, DMSO, DMF, DCM[1][5] | - |
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of this compound is critical for its effective implementation in experimental settings. The following are detailed methodologies for key spectroscopic analyses.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a specific wavelength, is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, PBS)
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from approximately 600 nm to 850 nm.
-
Blank Measurement: Fill a cuvette with the solvent used for the dilutions and record a baseline spectrum. This will serve as the blank to correct for solvent and cuvette absorbance.
-
Sample Measurement: Measure the absorbance spectra of each of the diluted solutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax, the known concentration, and the path length (1 cm), calculate the molar extinction coefficient using the formula: ε = A / cl.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. It is typically determined relative to a standard with a known quantum yield.
Materials:
-
This compound
-
A quantum yield standard with similar excitation and emission properties (e.g., Indocyanine Green in DMSO, Φ = 0.13)
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopy-grade solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic characterization of a fluorescent dye such as this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azide-PEG4-Cy7: Spectroscopic Properties and Experimental Protocols
This guide provides a comprehensive overview of the spectral and photophysical properties of Azide-PEG4-Cy7, a near-infrared (NIR) fluorescent probe commonly utilized in biological imaging and bioconjugation applications. Detailed experimental protocols for the characterization of its core properties are also presented.
Azide-PEG4-Cy7 is a versatile molecule that combines the spectral characteristics of the cyanine 7 (Cy7) fluorophore with the utility of an azide group, facilitated by a polyethylene glycol (PEG) linker. The Cy7 dye is known for its excitation and emission in the near-infrared range, a window where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. The azide functional group enables its conjugation to a wide variety of molecules, such as proteins, nucleic acids, and small molecules, through "click chemistry" reactions. The hydrophilic PEG4 linker enhances solubility in aqueous media and can reduce non-specific binding.
Core Spectroscopic and Photophysical Properties
The key quantitative parameters of Azide-PEG4-Cy7 are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis. The data presented is a compilation from various suppliers and literature sources for Cy7 azide and its derivatives.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 750 - 756 nm | [1][2][3][4] |
| Emission Maximum (λem) | 773 - 779 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹ | [1][2][4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [1][2][3][4] |
| Recommended Storage | -20°C, desiccated and in the dark | [1][2] |
| Solubility | DMSO, DMF | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for the experimental determination of the core spectral properties of Azide-PEG4-Cy7.
Protocol 1: Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the wavelengths of maximum excitation and emission.
Materials:
-
Azide-PEG4-Cy7
-
Spectroscopic grade solvent (e.g., DMSO or PBS)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of Azide-PEG4-Cy7 in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of < 0.1 at the excitation maximum.
-
Emission Spectrum Measurement: a. Set the spectrofluorometer to an excitation wavelength expected to be near the absorbance maximum (e.g., 740 nm). b. Scan a range of emission wavelengths, for instance, from 750 nm to 850 nm. c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Excitation Spectrum Measurement: a. Set the spectrofluorometer's emission monochromator to the determined emission maximum (λem). b. Scan a range of excitation wavelengths, for example, from 650 nm to 780 nm. c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
Protocol 2: Determination of Molar Extinction Coefficient (ε)
This protocol describes how to determine the molar extinction coefficient using the Beer-Lambert law.
Materials:
-
Azide-PEG4-Cy7
-
Spectroscopic grade solvent
-
Precision balance
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Azide-PEG4-Cy7 and dissolve it in a precise volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Absorbance Measurement: a. Measure the absorbance of each dilution at the excitation maximum (λex) using the spectrophotometer. b. Use the same solvent as a blank reference.
-
Data Analysis: a. Plot the measured absorbance at λex against the corresponding molar concentrations. b. Perform a linear regression on the data points. The plot should be linear and pass through the origin. c. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the line is the molar extinction coefficient (ε) since the path length is 1 cm.
Protocol 3: Determination of Fluorescence Quantum Yield (Φ)
This protocol details the comparative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
Azide-PEG4-Cy7
-
A suitable quantum yield standard (e.g., a well-characterized cyanine dye in the same solvent)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the Azide-PEG4-Cy7 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: a. Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard. b. Measure the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.
-
Data Analysis: a. Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. b. Plot the integrated fluorescence intensity versus the absorbance for both the Azide-PEG4-Cy7 and the standard. c. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent (since the solvent is the same, the refractive index term cancels out).
Applications and Reaction Mechanisms
Azide-PEG4-Cy7 is primarily used as a labeling agent. Its azide group allows for covalent attachment to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or to molecules with a strained cyclooctyne (e.g., DBCO) via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Workflow for Cell Surface Labeling
The following diagram illustrates a typical workflow for labeling cell surface glycans that have been metabolically engineered to incorporate an alkyne-modified sugar.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the fundamental click chemistry reaction enabling the conjugation of Azide-PEG4-Cy7 to a target molecule.
References
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent dye containing a bifunctional PEG linker with a terminal azide group for "click chemistry" applications.
Core Compound Properties
| Property | Value | Reference |
| CAS Number | 2107273-40-3 | [1][2] |
| Molecular Formula | C46H66ClN5O8 | [1][3] |
| Molecular Weight | ~852.5 g/mol | [2][3] |
| Purity | ≥98% | [2] |
| Excitation Maximum (λex) | ~750 nm | [2] |
| Emission Maximum (λem) | ~773 nm | [2] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2] |
Note on Preparing Stock Solutions: For creating stock solutions, it is recommended to use anhydrous organic solvents such as DMSO or DMF. When using hygroscopic solvents like DMSO, it is best to use a fresh, unopened bottle to minimize water content, which can affect the compound's stability.
Stability Profile
The stability of this compound is influenced by its three main components: the Cy7 dye, the PEG linker, and the azide functional group.
Storage Recommendations:
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | Long-term | [2] |
| In Anhydrous Solvent (e.g., DMSO) | -20°C or -80°C | Short to medium-term | [4] |
It is advisable to prepare aqueous solutions fresh for each use to minimize degradation.[4] The compound is typically shipped at ambient temperature.[2]
pH Stability: While specific pH stability data for this compound is not available, general knowledge of similar compounds suggests that the azide group is relatively stable in mild acidic to neutral conditions.[5] The ether linkages in the PEG spacer are also generally stable across a range of pH values.
Light Sensitivity: Cyanine dyes, including Cy7, are known to be sensitive to light. Organic azides can also be photolabile, particularly to UV radiation, which can lead to the formation of reactive nitrenes.[5] Therefore, it is crucial to protect this compound and its solutions from light by using amber vials or wrapping containers in foil.
Chemical Compatibility: The azide group is susceptible to reduction. For instance, it can undergo a Staudinger reduction in the presence of phosphines like tris(2-carboxyethyl)phosphine (TCEP).[6] Therefore, contact with reducing agents should be avoided unless a specific chemical transformation is intended. The PEG linker, while generally stable, can be susceptible to oxidation.
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of this compound. These should be adapted based on specific experimental needs.
Protocol for Determining Aqueous Solubility:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a vial.
-
Ensure the vial is protected from light.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Measure the absorbance of the supernatant at the excitation maximum of Cy7 (~750 nm).
-
Determine the concentration using a standard curve prepared from a stock solution of known concentration (e.g., in DMSO).
-
The solubility is the concentration of the dye in the saturated supernatant.
-
Protocol for Assessing Stability in Aqueous Buffer:
-
Solution Preparation:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
-
Incubation:
-
Divide the solution into several aliquots in light-protected vials.
-
Incubate the aliquots under different conditions to be tested (e.g., varying temperature, pH, or light exposure).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector.
-
-
Data Analysis:
-
Monitor the appearance of new peaks (indicating degradation products) and the decrease in the area of the parent compound's peak over time.
-
Calculate the percentage of the remaining compound at each time point to determine the degradation rate.
-
Visualizations
Caption: Workflow for Stability Assessment.
Caption: Factors Affecting Compound Stability.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Cy7 Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the function and significance of the discrete four-unit polyethylene glycol (PEG4) spacer in Cyanine7 (Cy7) conjugates. Cy7, a near-infrared (NIR) fluorescent dye, is extensively used in in vivo imaging due to its deep tissue penetration and low autofluorescence. The incorporation of a PEG4 spacer is a critical design element that significantly enhances the performance of Cy7-based probes and therapeutics. This document details the advantages conferred by the PEG4 spacer, presents available quantitative data, outlines key experimental protocols, and provides visual workflows to aid in the design and execution of research involving Cy7-PEG4 conjugates.
Core Functions and Advantages of the PEG4 Spacer
The PEG4 spacer is a hydrophilic and flexible linker that imparts several beneficial properties to Cy7 conjugates, addressing common challenges in bioconjugation and in vivo applications.[1]
-
Enhanced Hydrophilicity and Solubility: Many biomolecules and cytotoxic drugs are inherently hydrophobic, leading to poor solubility in aqueous solutions and a tendency to aggregate.[2] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the Cy7 conjugate, preventing aggregation and improving its formulation, handling, and bioavailability.[2]
-
Improved Pharmacokinetics: By increasing hydrophilicity and creating a protective hydration shell, the PEG4 spacer can extend the circulation half-life of Cy7 conjugates.[2] This "shielding" effect can reduce renal clearance and recognition by the mononuclear phagocyte system, leading to longer retention in the bloodstream and improved biodistribution.[3][4]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can mask immunogenic epitopes on the conjugate, reducing the risk of an immune response. Furthermore, the hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[2]
-
Mitigation of Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides optimal spatial separation between the bulky Cy7 dye and the conjugated biomolecule (e.g., an antibody or peptide).[2] This separation is crucial for maintaining the biological activity and binding affinity of the targeting moiety by preventing the fluorophore from interfering with its binding site.[5]
Quantitative Data on the Impact of PEGylation
While direct quantitative comparisons for Cy7 versus Cy7-PEG4 conjugates are not always available in a single study, the following tables summarize representative data on the effects of PEGylation on properties relevant to Cy7 conjugates. Data from closely related molecules and systems are included to illustrate the principles.
Table 1: Impact of PEGylation on Solubility and Stability
| Parameter | Non-PEGylated | PEGylated | Fold Change | Reference Molecule/System |
| Aqueous Solubility | Low (prone to aggregation) | High (resists aggregation) | Qualitative | Indocyanine Green (ICG) |
| Serum Stability (Half-life) | 4.95 h | 7.14 h | ~1.4x | DyLight 750-Antibody Conjugate |
| Photostability | Prone to degradation | Increased stability | Qualitative | PE-Cy7 Conjugates |
Note: The stability of tandem dyes like PE-Cy7 is sensitive to environmental factors. While not directly related to a PEG spacer on the Cy7 molecule itself, it highlights the inherent sensitivity of cyanine dyes.
Table 2: Impact of PEGylation on Pharmacokinetics and Biodistribution
| Parameter | Non-PEGylated | PEGylated | Fold Change/Observation | Reference Molecule/System |
| Blood Half-life (t½) | 0.06 ± 0.01 % ID/g (1h p.i.) | 0.23 ± 0.01 % ID/g (1h p.i.) | ~3.8x higher blood concentration | 111In-Proticles |
| Liver Uptake | High | Significantly Lower | ~2-fold decrease | DyLight 650/750-Antibody Conjugates |
| Tumor Uptake | Lower | Higher | Increased tumor-to-background ratio | Anti-CEA Antibody-Dye Conjugates |
| Kidney Uptake | High | ~10-fold reduction | 10x | Radiolabeled Ligand |
%ID/g = percentage of injected dose per gram of tissue.[2][6]
Table 3: Impact of PEGylation on Binding Affinity
| Conjugate | Binding Affinity (Kd) | Observation | Reference |
| Affibody-MMAE | 98.5 pM | High affinity | [5] |
| Affibody-PEG4K-MMAE | 161.7 pM | Slight reduction in affinity | [5] |
| Affibody-PEG10K-MMAE | 250.7 pM | Further reduction with longer PEG | [5] |
Note: This data for an affibody-drug conjugate illustrates that while PEGylation can slightly reduce binding affinity due to steric effects, the overall impact is often minimal and outweighed by the pharmacokinetic benefits.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of Cy7-PEG4 conjugates.
Synthesis and Purification of Cy7-PEG4-Antibody Conjugate
This protocol describes the conjugation of an amine-reactive Cy7-PEG4-NHS ester to an antibody.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Cy7-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.
-
Dye Preparation: Dissolve the Cy7-PEG4-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add the Cy7-PEG4-NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification:
-
Equilibrate a desalting column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS. The first colored fraction contains the labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (protein) and ~750 nm (Cy7).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
-
A_max = Absorbance at ~750 nm
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of Cy7 at ~750 nm
-
CF = Correction factor for the dye's absorbance at 280 nm
-
-
Serum Stability Assay
This protocol assesses the stability of the Cy7-PEG4 conjugate in serum over time using HPLC.
Materials:
-
Cy7-PEG4 conjugate
-
Human or mouse serum
-
PBS, pH 7.4
-
Acetonitrile
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Prepare a stock solution of the conjugate in PBS.
-
Dilute the conjugate into serum to a final concentration of 1 mg/mL. Prepare a control sample in PBS.
-
Incubate samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot.
-
Precipitate serum proteins by adding three volumes of cold acetonitrile. Centrifuge to pellet the proteins.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the fluorescence of the intact conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
In Vivo Imaging and Biodistribution Study
This protocol describes a typical workflow for in vivo imaging and ex vivo biodistribution analysis in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
Cy7-PEG4 conjugate in sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration: Inject the Cy7-PEG4 conjugate intravenously (tail vein) into the mice. A typical dose is 1-10 nmol per mouse.
-
In Vivo Imaging:
-
Anesthetize the mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Cy7.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Dissect major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.
-
Arrange the organs in the imaging system and acquire a fluorescence image.
-
Quantify the fluorescence intensity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and the logical relationships discussed in this guide.
Conclusion
The PEG4 spacer is a critical component in the design of effective Cy7 conjugates for research and therapeutic applications. Its inclusion enhances solubility, stability, and pharmacokinetic properties while minimizing steric hindrance and immunogenicity. The provided experimental protocols and workflows offer a practical guide for the synthesis, characterization, and in vivo evaluation of Cy7-PEG4 conjugates. While direct quantitative comparisons with non-PEGylated Cy7 are often context-dependent and not always readily available in the literature, the evidence from analogous systems strongly supports the significant advantages of incorporating a PEG4 spacer. Researchers and drug developers should consider the principles and methodologies outlined in this guide to optimize the performance of their Cy7-based bioconjugates.
References
- 1. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe designed for the covalent labeling of biomolecules. This reagent is particularly valuable for in-vivo imaging applications, owing to the superior tissue penetration of NIR light. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use in click chemistry-mediated bioconjugation, and a typical workflow for in-vivo imaging.
Core Properties and Specifications
This compound is a specialized labeling reagent featuring a Cy7 fluorophore, an azide group for bioorthogonal conjugation, and two polyethylene glycol (PEG) spacers. The Cy7 core provides the near-infrared fluorescent signal, ideal for deep-tissue imaging with minimal autofluorescence.[1][2] The azide functional group enables highly specific and efficient covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3] The hydrophilic PEG4 linkers enhance solubility in aqueous buffers and can reduce non-specific binding of the labeled biomolecule.[4]
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C46H66ClN5O8 |
| Molecular Weight | 852.5 g/mol [4] |
| CAS Number | 2107273-40-3[4] |
| Excitation Maximum (λex) | 750 nm[4] |
| Emission Maximum (λem) | 773 nm[4] |
| Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[4] |
| Solubility | Water, DMSO, DMF, DCM[5] |
Experimental Protocols
This section provides detailed methodologies for the fluorescent labeling of an alkyne-modified antibody with this compound and its subsequent use in an in-vivo tumor imaging experiment.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Antibody
This protocol outlines the steps for covalently attaching this compound to an antibody that has been pre-modified to contain an alkyne group.
Materials:
-
Alkyne-modified antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium ascorbate
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare the Antibody:
-
Adjust the concentration of the alkyne-modified antibody to 2-10 mg/mL in the reaction buffer.
-
-
Initiate the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody solution with a 4-50 fold molar excess of the this compound stock solution.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 ratio.
-
Add the THPTA/CuSO4 mixture to the antibody-dye solution to a final concentration of approximately 25 equivalents relative to the antibody.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 40 equivalents to initiate the reaction.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification of the Labeled Antibody:
-
Purify the Cy7-labeled antibody from unreacted dye and other reaction components using a Sephadex G-25 size-exclusion chromatography column.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 750 nm (for Cy7).
-
Protocol 2: In-Vivo Tumor Imaging with Cy7-Labeled Antibody
This protocol describes a typical workflow for imaging tumors in a mouse model using the Cy7-labeled antibody.
Materials:
-
Mice bearing tumors of interest
-
Cy7-labeled antibody
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In-vivo imaging system with appropriate filters for Cy7
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane.
-
-
Probe Administration:
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[1]
-
For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[1]
-
Set the exposure time and other imaging parameters to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area to quantify the fluorescence intensity.
-
Visualizations
The following diagrams illustrate the chemical labeling process and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to the Safe Handling of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This guide provides comprehensive safety and handling information for N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a fluorescent, PEG-based bifunctional linker utilized by researchers, scientists, and drug development professionals. This molecule is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for fluorescently labeling biomolecules via click chemistry. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document collates available data from suppliers and extrapolates safety protocols from structurally related compounds.
Compound Identification and Properties
This compound is a chemical reagent characterized by a Cyanine 7 (Cy7) fluorophore, a polyethylene glycol (PEG) spacer, and an azide group.[1][2][3] The PEG spacer enhances the solubility of the molecule in aqueous media.[1][2] Its primary application lies in bioconjugation, where the azide group facilitates covalent linkage to other molecules through click chemistry reactions.[1][4]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2107273-40-3 | [1][5] |
| Molecular Formula | C46H66ClN5O8 | [1][5][6] |
| Molecular Weight | 852.5 g/mol | [1][5] |
| Purity | >95% - 98% | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][5] |
| Excitation Maximum (Ex) | 750 nm | [1] |
| Emission Maximum (Em) | 773 nm | [1] |
| Extinction Coefficient | 199,000 cm⁻¹M⁻¹ | [1] |
Hazard Identification and Toxicological Information
A specific toxicological assessment for this compound is not publicly available. However, based on safety data for similar azide-PEG compounds, it is prudent to treat this reagent as potentially hazardous. For related compounds, there is no classification for acute toxicity, skin irritation, eye irritation, or sensitization.[7] It is also noted that these related compounds are not classified as having germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[7] Nevertheless, it is crucial to handle all laboratory chemicals with care, assuming they are potentially dangerous until proven otherwise.[7]
Table 2: Hazard Summary (Based on Related Compounds)
| Hazard Category | Classification | Notes |
| Acute Toxicity | Data not available | Quantitative toxicity data is not available for this product or its close analogs.[7] |
| Skin Corrosion/Irritation | No information available | [7] |
| Eye Damage/Irritation | No information available | [7] |
| Sensitization | No sensitizing effects known | [7] |
| CMR Effects | No information available | [7] |
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
3.1. Storage and Stability
-
Light Sensitivity: Avoid prolonged exposure to light.
-
Moisture: Store in a desiccated environment.
-
Shipping: The compound is typically shipped at ambient temperature or on blue ice.[1][6]
3.2. Safe Handling Practices
-
Personnel: To be handled only by specially trained personnel.[7]
-
Ventilation: Use in a well-ventilated area. In case of insufficient ventilation, wear an approved respiratory protective device.
-
Dust Formation: Avoid the formation of dust.[7]
3.3. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound, as outlined in the SDS for similar chemicals.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tight-sealing safety goggles. | To prevent eye contact. |
| Hand Protection | Wear suitable chemical-resistant gloves. | To prevent skin contact. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | To prevent skin exposure. |
| Respiratory Protection | In case of insufficient ventilation, wear respirators and components tested and approved under appropriate government standards. | To prevent inhalation of dust or aerosols. |
First Aid Measures
In the event of exposure, the following first aid measures, derived from analogous compounds, should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
After Skin Contact: Rinse the affected area with plenty of water. If skin irritation persists, consult a doctor.[7] Remove any clothing soiled by the product.[7]
-
After Eye Contact: Rinse the opened eye cautiously with running water for several minutes. Seek medical help if symptoms persist.[7]
-
After Swallowing: Seek medical treatment in case of complaints. No specific toxic symptoms have been described for related compounds.[7]
Experimental Protocols and Applications
This compound is a versatile tool in biomedical research, primarily for PROTAC synthesis and fluorescent labeling via click chemistry.
5.1. PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.[4] this compound can be used to synthesize fluorescently labeled PROTACs, enabling their visualization and tracking.
Caption: Workflow for synthesizing a fluorescently labeled PROTAC.
5.2. Click Chemistry Reaction
The azide group on this compound allows for its conjugation to molecules containing an alkyne group through a click chemistry reaction. This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[4]
Caption: General scheme for labeling biomolecules using click chemistry.
Disposal Considerations
Waste from this product should be handled in accordance with all applicable local, regional, and national regulations. Empty containers may retain product residues and should be disposed of appropriately. The generation of waste should be minimized wherever possible.
References
- 1. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. carlroth.com [carlroth.com]
A Technical Guide to Near-Infrared Fluorescence Imaging with Cy7 Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of near-infrared (NIR) fluorescence imaging utilizing Cy7 dyes. Cyanine 7 (Cy7) is a versatile heptamethine cyanine dye renowned for its fluorescent properties in the near-infrared spectrum, making it an invaluable tool in molecular and cellular biology, particularly for in vivo imaging.[1][2] This guide provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols, and visualizations of key workflows and signaling pathways.
Core Principles of NIR Fluorescence Imaging with Cy7
The utility of Cy7 in NIR fluorescence imaging stems from its operation within the "near-infrared window" of biological tissues, typically between 700 and 900 nm.[3] This spectral range is advantageous for several key reasons:
-
Deep Tissue Penetration: NIR light experiences significantly less absorption and scattering by biological components like hemoglobin and water compared to visible light. This allows for the imaging of deeper tissues within living organisms.[3][4]
-
Reduced Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR region, leading to a higher signal-to-background ratio and clearer, more sensitive detection of the fluorescent probe.[1][2]
-
High Molar Extinction Coefficient: Cy7 dyes possess a high capacity to absorb light at their excitation wavelength, which translates into a strong fluorescent signal.[2]
-
Versatility in Conjugation: Cy7 can be readily conjugated to a variety of biomolecules, including antibodies, peptides, and nucleic acids, enabling the targeted visualization of specific biological processes.[5][6]
Despite its advantages, it is important to note that Cy7 dyes can exhibit lower photostability compared to other cyanine dyes, necessitating careful handling and storage in dark, cold conditions.[4][5]
Quantitative Data: Photophysical Properties of Cy7
For effective experimental design and data interpretation, a clear understanding of the quantitative photophysical properties of Cy7 is essential. The table below summarizes these key parameters.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [5][7][8] |
| Maximum Emission Wavelength (λem) | ~775 - 779 nm | [5][7][8] |
| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.3 | [5][9] |
| Recommended Excitation Laser | 750 nm | [5] |
| Recommended Emission Filter | 780 - 850 nm | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of Cy7 dyes in research. The following sections provide step-by-step protocols for common experimental procedures.
Protocol 1: Conjugation of Cy7 NHS Ester to Antibodies
This protocol outlines the covalent labeling of antibodies with Cy7 N-hydroxysuccinimide (NHS) ester, which targets primary amines on the antibody.[5]
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)
-
Cy7 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer.
-
Cy7 NHS Ester Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]
-
Conjugation Reaction:
-
Purification:
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). A DOL of 2-10 is generally recommended for most antibodies.[10]
-
Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term storage, consider adding glycerol to a final concentration of 50% and storing at -20°C.[5]
Protocol 2: Cellular Imaging with Cy7-Conjugated Antibodies
This protocol describes the staining of fixed and permeabilized cells with a Cy7-conjugated antibody for fluorescence microscopy.[5]
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cy7-conjugated antibody
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips three times with PBS.[5]
-
Fix the cells by incubating with the fixation solution for 15-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with the permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5]
-
Antibody Staining:
-
Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide and seal the edges.[5]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[5]
Protocol 3: In Vivo Imaging with Cy7-Labeled Probes in Mice
This protocol provides a general guideline for performing in vivo fluorescence imaging in a mouse model using a Cy7-labeled probe.[3][5]
Materials:
-
Anesthetized mouse
-
Warming pad
-
Cy7-labeled probe (e.g., antibody, peptide) in a sterile vehicle (e.g., PBS)
-
In vivo imaging system with NIR fluorescence capabilities
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a warming pad.[5]
-
Probe Administration: Administer the Cy7-labeled probe via the desired route (e.g., intravenous, intraperitoneal). The optimal dose and route should be determined empirically for each specific probe and application.[5] A typical dose for an antibody-based probe is 1-2 nmol per mouse.[3]
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection to determine the optimal window for target accumulation and clearance of non-specific signal.[5]
-
Use an appropriate excitation light source (~745-750 nm) and an emission filter (780-850 nm) for Cy7.[3][5]
-
Acquire both a white-light image for anatomical reference and a fluorescence image.[5]
-
-
Data Analysis:
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect the major organs and tumor (if applicable) for ex vivo imaging to confirm the in vivo signal distribution.[6]
Visualizing Workflows and Pathways
Graphical representations are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a targeted signaling pathway.
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[11][12] Monoclonal antibodies, such as Cetuximab, can be labeled with Cy7 to non-invasively visualize and quantify EGFR expression in tumors, providing valuable insights for cancer research and the development of targeted therapies.[13] The binding of the Cy7-labeled antibody to EGFR can block the downstream signaling cascade, inhibiting cell proliferation.[12]
References
- 1. drmr.com [drmr.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Cyanine 7, SE (CAS 477908-53-5): R&D Systems [rndsystems.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Molecular Imaging of Epidermal Growth Factor Receptor Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: High-Efficiency Protein Labeling with N-(m-PEG4)-N'-(azide-PEG4)-Cy7 via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins using the near-infrared (NIR) fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy7. This method utilizes a two-step bioorthogonal chemistry approach, beginning with the introduction of a strained alkyne group onto the target protein, followed by a highly specific and efficient copper-free click chemistry reaction. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an ideal strategy for labeling sensitive biomolecules as it proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]
The this compound reagent features a Cy7 fluorophore, which emits in the NIR spectrum (~770-800 nm). This spectral range is optimal for deep tissue penetration and minimal autofluorescence in biological samples, making it an excellent choice for applications such as in vivo imaging.[4][5][6] The integrated PEG linkers enhance the reagent's solubility and biocompatibility.[7][8] This protocol offers a robust method for producing precisely labeled proteins for a variety of applications, from cellular imaging to preclinical animal studies.
Key Reagent Properties
| Property | Value |
| Molecular Formula | C₄₆H₆₆ClN₅O₈ |
| Molecular Weight | 852.5 g/mol [7] |
| Excitation Max (λex) | ~750 nm[7] |
| Emission Max (λem) | ~773 nm[7] |
| Molar Extinction Coeff. (ε) | ~199,000 M⁻¹cm⁻¹[7] |
| Reactive Group | Azide (-N₃) |
| Reactivity | Strained Alkynes (e.g., DBCO, BCN) |
| Solubility | Water, DMSO, DMF[7][9] |
Experimental Protocols
This labeling strategy involves two main stages: first, the modification of the target protein to introduce a strained alkyne handle, and second, the SPAAC reaction with the azide-functionalized Cy7 dye.
Protocol 1: Introduction of a Strained Alkyne Handle onto the Protein
This protocol details the modification of primary amines (e.g., lysine residues) on the protein surface with a DBCO (Dibenzocyclooctyne) moiety using an NHS ester crosslinker (e.g., DBCO-PEG4-NHS ester).
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer like PBS)
-
DBCO-PEG4-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification/Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction and must be removed, for example, by dialysis or buffer exchange.[10] The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[11]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, allow the vial of DBCO-PEG4-NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMF or DMSO. The NHS-ester moiety is susceptible to hydrolysis, so fresh preparation is critical.[10]
-
Labeling Reaction: a. Add the DBCO-NHS ester stock solution to the protein solution. A 10-20 fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio may need to be determined empirically. b. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.[12] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of Alkyne-Modified Protein: a. Remove the unreacted DBCO-PEG4-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). b. Collect the protein-containing fractions. The alkyne-modified protein is now ready for the SPAAC reaction.
Protocol 2: SPAAC Labeling with this compound
This protocol describes the reaction between the alkyne-modified protein and the azide-Cy7 reagent.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification/Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Azide-Cy7 Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
SPAAC Reaction: a. To the alkyne-modified protein solution, add the Azide-Cy7 stock solution to achieve a final 2-5 fold molar excess of the dye over the protein. b. Protect the reaction from light by wrapping the tube in aluminum foil, as cyanine dyes are photosensitive. c. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.[12] The reaction proceeds spontaneously without a catalyst.[1][2]
-
Purification of Cy7-Labeled Protein: a. Purify the Cy7-labeled protein conjugate from unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer. b. Collect the first colored fraction, which contains the high molecular weight labeled protein, while the free dye will elute later.
-
Storage: Store the purified Cy7-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. Adding a carrier protein like 0.1% BSA can improve stability.
Protocol 3: Characterization and Quantification
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Correction Factor (CF) = A₂₈₀ of dye / A₇₅₀ of dye (This value is specific to the dye, typically ~0.05 for Cy7).
-
Corrected A₂₈₀ = A₂₈₀ (measured) - (A₇₅₀ (measured) × CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₇₅₀ (measured) / ε_Cy7 (where ε_Cy7 ≈ 199,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Quantitative Data Summary
The following table summarizes typical results expected from the protein labeling protocol. Actual values may vary depending on the protein and specific reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Molar Excess (Alkyne-NHS:Protein) | 10:1 to 20:1 | Optimization |
| Molar Excess (Azide-Cy7:Protein) | 2:1 to 5:1 | Optimization |
| Reaction Time (SPAAC) | 2-12 hours | Reaction Monitoring |
| Labeling Efficiency / DOL | 1 - 4 | UV-Vis Spectrophotometry |
| Protein Recovery (Post-Purification) | > 85% | BCA or Bradford Assay |
| Purity (Post-Purification) | > 95% | SDS-PAGE, FPLC |
Visualizations
Caption: Experimental workflow for labeling a protein with Azide-PEG4-Cy7.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the bioconjugation of the heterobifunctional linker-dye N-(m-PEG4)-N'-(azide-PEG4)-Cy7 to antibodies. This reagent facilitates a two-stage conjugation strategy. The N-hydroxysuccinimide (NHS) ester end of the molecule allows for covalent attachment to primary amines on the antibody, such as lysine residues, through a stable amide bond.[1] The terminal azide group serves as a bioorthogonal handle for a subsequent "click chemistry" reaction, enabling the attachment of a second molecule of interest containing a compatible alkyne group.[2][3] The Cy7 fluorophore is a near-infrared (NIR) dye, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence, such as in vivo imaging.[4]
The polyethylene glycol (PEG) spacers enhance the solubility and reduce the potential for aggregation of the final antibody conjugate. This protocol will detail the initial amine-reactive conjugation, purification, and characterization of the antibody-Cy7-azide conjugate. A general protocol for a subsequent click chemistry reaction is also provided.
Key Experimental Parameters
Successful and reproducible bioconjugation is dependent on several key parameters that should be optimized for each specific antibody and its intended application.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher antibody concentrations generally lead to greater labeling efficiency.[4] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5) | The NHS ester reaction is highly pH-dependent. A lower pH will result in the protonation of amino groups, reducing their reactivity.[4] |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[4][5] |
| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature.[4] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is application-dependent. Higher DOLs can sometimes lead to decreased antibody activity or increased clearance in vivo.[6] |
Experimental Protocols
Part 1: this compound Conjugation to Antibody (NHS Ester-Amine Coupling)
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled as needed while maintaining the recommended molar ratios.
Materials and Reagents:
-
Antibody of interest (purified, in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be accomplished by dialysis or with a desalting spin column.[7][8]
-
Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[4]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[9]
-
-
Antibody Labeling Reaction:
-
Transfer the desired amount of antibody (e.g., 1 mg) to a microcentrifuge tube.
-
Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution to achieve the optimal pH for the reaction. A common practice is to add one-tenth of the antibody solution volume of 1 M sodium bicarbonate, pH 8.3.[7]
-
Calculate the required volume of the 10 mM dye stock solution to achieve the desired dye-to-antibody molar ratio (a 10:1 to 20:1 ratio is a good starting point).[5]
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[9]
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.[4]
-
-
Purification of the Labeled Antibody:
-
It is crucial to remove the unreacted dye from the labeled antibody. This is typically achieved using size-exclusion chromatography.[5][10]
-
Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the resin bed.
-
Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7-labeled antibody. The second, slower-moving band will be the unconjugated free dye.[4]
-
Collect the fractions containing the labeled antibody.
-
Characterization of the Conjugate:
The Degree of Labeling (DOL), which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[9]
-
Calculate the DOL using the following formulas:
-
Molar concentration of Antibody = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein
-
Molar concentration of Dye = A₇₅₀ / ε_dye
-
DOL = Molar concentration of Dye / Molar concentration of Antibody
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₇₅₀ is the absorbance at ~750 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).[4]
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]
-
ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).[4][5]
-
Storage:
-
For short-term storage (up to one month), store the labeled antibody at 4°C, protected from light.[9]
-
For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C. To avoid repeated freeze-thaw cycles, the antibody solution can be divided into single-use aliquots. Adding a cryoprotectant like glycerol to a final concentration of 50% can help prevent damage from freezing.[1][4]
Part 2: Subsequent Click Chemistry Reaction (General Protocol)
The azide group on the conjugated antibody allows for a highly specific and efficient reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN).[3][11] This process, known as click chemistry, is bioorthogonal, meaning it does not interfere with native biological functional groups.[12][13] The strain-promoted azide-alkyne cycloaddition (SPAAC) is copper-free and ideal for biological applications.[][15]
Materials and Reagents:
-
Azide-functionalized antibody-Cy7 conjugate (from Part 1)
-
Alkyne- or DBCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Combine the azide-functionalized antibody-Cy7 conjugate with the alkyne- or DBCO-functionalized molecule in PBS.
-
A molar excess of the alkyne/DBCO-molecule (typically 3-10 fold) is recommended to drive the reaction to completion.[16]
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction time will depend on the specific reactants.[16]
-
-
Purification:
-
Purify the final antibody conjugate using size-exclusion chromatography or another suitable method to remove the excess unreacted alkyne/DBCO-molecule.
-
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Two-stage bioconjugation strategy using this compound.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) fluorescent probe, N-(m-PEG4)-N'-(azide-PEG4)-Cy7, for in vivo imaging applications in mouse models. This bifunctional linker, featuring a Cy7 fluorophore for detection and an azide group for conjugation, is particularly well-suited for targeted imaging studies when coupled with a targeting moiety such as a monoclonal antibody. The dual polyethylene glycol (PEG) linkers enhance solubility and can improve the pharmacokinetic profile of the final conjugate.
Overview of this compound
This compound is a versatile chemical probe designed for bioorthogonal conjugation and subsequent in vivo fluorescence imaging. Its key features include:
-
Cy7 Fluorophore: A near-infrared dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively. This falls within the NIR window (700-900 nm), where tissue autofluorescence is minimized, allowing for deeper tissue penetration and a higher signal-to-background ratio in in vivo imaging.[1][2]
-
Azide Group: A reactive handle for "click chemistry," a set of biocompatible reactions for molecular assembly. The azide group can readily and specifically react with molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO), enabling the stable covalent attachment of the Cy7 dye to a molecule of interest.
-
Dual PEG4 Linkers: Two polyethylene glycol spacers (with four repeating units each) are incorporated into the molecule. PEGylation is known to increase the hydrophilicity and biocompatibility of molecules, which can lead to improved in vivo circulation times and reduced non-specific uptake by the reticuloendothelial system.
Principle of Application: Targeted In Vivo Imaging
The primary application of this compound in in vivo imaging involves a two-step process:
-
Conjugation: The azide group of the probe is covalently linked to a targeting molecule. This is typically achieved through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). For in vivo applications, SPAAC is often preferred as it circumvents the potential toxicity of a copper catalyst. The targeting molecule (e.g., an antibody, peptide, or small molecule) is chosen for its high affinity and specificity to a particular biological target, such as a cell surface receptor overexpressed on tumor cells.
-
In Vivo Imaging: The resulting fluorescently labeled targeting molecule is administered to a mouse model, typically via intravenous injection. The probe circulates throughout the body and accumulates at the target site due to the specificity of the targeting moiety. Non-invasive fluorescence imaging is then performed at various time points to monitor the biodistribution and target accumulation of the probe.
Experimental Protocols
Protocol for Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized antibody.
Materials:
-
Targeting antibody (e.g., anti-HER2 antibody like Trastuzumab)
-
DBCO-PEG-NHS ester
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
-
Antibody Functionalization with DBCO:
-
Prepare the antibody in PBS at a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with PBS.
-
-
Conjugation of DBCO-Antibody with Azide-Cy7 Probe:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Add a 3- to 5-fold molar excess of the this compound solution to the DBCO-functionalized antibody.
-
Incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light.
-
Purify the antibody-Cy7 conjugate using a desalting column or size-exclusion chromatography to remove unconjugated Cy7 probe.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). The DOL can be calculated using the following formula: DOL = (A_max of Cy7 / ε_Cy7) / (A_280 - (A_max of Cy7 × CF_280)) / ε_antibody (where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm).
-
Store the purified conjugate at 4°C, protected from light.
-
Protocol for In Vivo Imaging in a Tumor Mouse Model
This protocol outlines the procedure for imaging tumor xenografts in mice using the antibody-Cy7 conjugate.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HER2-positive xenografts)
-
Purified antibody-Cy7 conjugate
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate NIR filters (e.g., excitation ~745 nm, emission ~780 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane.
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane via a nose cone.
-
To reduce autofluorescence from the diet, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.
-
-
Probe Administration:
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to assess background autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.[1]
-
Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation of the signal in the region of interest.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (for background).
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) in the ROIs.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.).
-
Image the dissected organs ex vivo using the imaging system to confirm the in vivo findings and obtain a more detailed biodistribution profile.
-
Quantify the fluorescence intensity in each organ.
-
Data Presentation
Quantitative data from in vivo imaging studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Biodistribution of a Generic Anti-HER2-Antibody-Cy7 Conjugate in Tumor-Bearing Mice (24 hours post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) ± SD |
| Tumor | 15.5 ± 3.2 |
| Blood | 5.1 ± 1.1 |
| Liver | 12.8 ± 2.5 |
| Spleen | 4.2 ± 0.9 |
| Kidneys | 8.9 ± 1.7 |
| Lungs | 3.5 ± 0.8 |
| Heart | 2.1 ± 0.5 |
| Muscle | 1.5 ± 0.4 |
Note: The data presented in this table is representative and will vary depending on the specific antibody, tumor model, and experimental conditions.
Table 2: Tumor-to-Background Ratios (TBR) of Anti-HER2-Antibody-Cy7 Over Time
| Time Post-Injection | Tumor-to-Muscle Ratio ± SD |
| 4 hours | 2.8 ± 0.5 |
| 24 hours | 6.2 ± 1.1 |
| 48 hours | 5.8 ± 0.9 |
| 72 hours | 4.9 ± 0.7 |
Note: TBR is a key metric for evaluating the specificity of a targeted imaging probe.
Visualizations
Signaling Pathway
For a targeted imaging study, understanding the underlying biological pathway is crucial. For example, if using an anti-HER2 antibody conjugate, the probe will bind to the HER2 receptor on the surface of cancer cells. The HER2 signaling pathway is a key driver of cell proliferation and survival in certain cancers.
Caption: HER2 signaling pathway and the inhibitory action of an anti-HER2 antibody.
Experimental Workflow
A clear experimental workflow is essential for reproducibility and understanding the entire process from probe preparation to data interpretation.
Caption: Experimental workflow for targeted in vivo imaging.
References
Application Notes and Protocols: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Live Cell Imaging and Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile near-infrared (NIR) fluorescent probe designed for the specific labeling and tracking of biomolecules in live cells and in vivo models. This molecule features a Cy7 fluorophore, which emits in the NIR spectrum (typically around 750-800 nm), allowing for deep tissue penetration and minimizing autofluorescence from biological samples. The core of its functionality lies in the azide group, which enables covalent conjugation to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction. The polyethylene glycol (PEG) linkers enhance the probe's solubility in aqueous media and biocompatibility.
These characteristics make this compound an invaluable tool for a range of applications, including live-cell imaging, cell tracking, and the study of dynamic biological processes. This document provides detailed application notes and protocols for its use.
Principle of Application: Click Chemistry
The primary application of this compound relies on the azide-alkyne cycloaddition, a cornerstone of click chemistry. This reaction can be performed in two main ways in a biological context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide on the Cy7 probe to a terminal alkyne on the target biomolecule. While effective, the potential cytotoxicity of copper is a consideration for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the target biomolecule. The inherent ring strain of the cyclooctyne allows for a rapid and spontaneous reaction with the azide group under physiological conditions, making it ideal for live-cell imaging.
The alkyne handle can be introduced into cellular components through metabolic labeling, where cells are fed unnatural sugars or amino acids bearing an alkyne group, or through genetic encoding of unnatural amino acids.
Key Applications
-
Live Cell Imaging: Visualize the localization and dynamics of specific proteins, glycans, or other biomolecules that have been metabolically or genetically tagged with an alkyne group.
-
In Vivo Cell Tracking: Label cells ex vivo with this compound for subsequent transplantation and tracking in animal models to study cell migration, engraftment, and fate.
-
Drug Development: Track the biodistribution and cellular uptake of alkyne-modified drug candidates or delivery vehicles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molecular Weight | ~980 g/mol |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Table 2: Representative Quantitative Data for Live Cell Labeling
| Parameter | Concentration Range | Incubation Time | Notes |
| Metabolic Labeling (Alkyne Precursor) | |||
| Alkyne-modified amino acid (e.g., HPG) | 25 - 100 µM | 4 - 24 hours | Optimal concentration and time depend on cell type and protein turnover rate. |
| Alkyne-modified sugar (e.g., Ac4ManNAl) | 25 - 50 µM | 24 - 72 hours | For labeling of cell surface glycans. |
| Click Chemistry Reaction (Live Cells) | |||
| This compound (SPAAC) | 5 - 25 µM | 30 - 60 minutes | For reaction with cyclooctyne-modified biomolecules. |
| This compound (CuAAC) | 1 - 10 µM | 10 - 30 minutes | Requires a copper catalyst and ligand. |
| CuAAC Catalyst Components | |||
| Copper(II) Sulfate (CuSO4) | 50 - 100 µM | 10 - 30 minutes | Used with a reducing agent. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | 10 - 30 minutes | Freshly prepared solution is recommended. |
| Copper(I) Ligand (e.g., THPTA) | 250 - 500 µM | 10 - 30 minutes | Protects cells from copper toxicity and enhances reaction efficiency. |
Experimental Protocols
Protocol 1: Live Cell Imaging of Alkyne-Tagged Proteins via SPAAC
This protocol describes the labeling of newly synthesized proteins in live cells using a methionine analog containing a cyclooctyne group (e.g., a BCN-containing methionine analog), followed by SPAAC with this compound.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Cyclooctyne-containing amino acid (e.g., BCN-L-Methionine)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate NIR filter sets (e.g., Excitation: 710-760 nm, Emission: >780 nm)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency (typically 60-80%). b. Aspirate the complete culture medium and wash the cells once with warm PBS. c. Replace the medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores. d. Supplement the methionine-free medium with the cyclooctyne-containing amino acid (e.g., 50 µM BCN-L-Methionine). e. Incubate the cells for 4-16 hours to allow for incorporation of the unnatural amino acid into newly synthesized proteins.
-
SPAAC Reaction: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Dilute the stock solution in complete culture medium to a final concentration of 10 µM. c. Wash the cells twice with warm PBS to remove unincorporated cyclooctyne-amino acid. d. Add the medium containing this compound to the cells. e. Incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging: a. Wash the cells three times with warm PBS to remove unbound dye. b. Replace with fresh, phenol red-free culture medium. c. Image the cells using a fluorescence microscope equipped with appropriate NIR filters.
Protocol 2: Ex Vivo Cell Labeling for In Vivo Tracking via CuAAC
This protocol details the labeling of a cell population in suspension for subsequent in vivo tracking studies.
Materials:
-
Suspension of cells (e.g., immune cells, stem cells) at a concentration of 1-10 x 10^6 cells/mL in PBS.
-
Alkyne-modified cell surface labeling reagent (e.g., an alkyne-NHS ester to label surface protein amines, after initial reaction).
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS
Procedure:
-
Cell Surface Alkyne Modification (Example): a. Wash cells twice with PBS. b. Incubate cells with an alkyne-NHS ester (or other suitable alkyne-labeling reagent) according to the manufacturer's protocol to introduce alkyne groups onto the cell surface. c. Wash cells three times with PBS to remove unreacted labeling reagent.
-
CuAAC Reaction: a. Prepare the following stock solutions:
- This compound: 10 mM in DMSO
- CuSO4: 50 mM in water
- THPTA: 50 mM in water
- Sodium Ascorbate: 100 mM in water (prepare fresh) b. In a microcentrifuge tube, prepare the "click-it" reaction cocktail. For a 1 mL final reaction volume, add in the following order:
- Cell suspension in PBS
- 1 µL of 10 mM this compound stock (final concentration: 10 µM)
- 10 µL of 50 mM THPTA stock (final concentration: 500 µM)
- 2 µL of 50 mM CuSO4 stock (final concentration: 100 µM) c. Gently mix. d. Add 10 µL of 100 mM Sodium Ascorbate stock to initiate the reaction (final concentration: 1 mM). e. Incubate for 15-30 minutes at room temperature, protected from light, with gentle agitation.
-
Washing and Preparation for Injection: a. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Aspirate the supernatant and resuspend the cells in 1 mL of PBS. c. Repeat the wash step two more times. d. Resuspend the final cell pellet in a suitable buffer for injection (e.g., sterile PBS). e. The labeled cells are now ready for in vivo administration and tracking using an appropriate NIR imaging system.
Visualizations
Caption: Workflow for live cell imaging using metabolic labeling and click chemistry.
Caption: Workflow for ex vivo cell labeling and subsequent in vivo tracking.
Signaling Pathways
This compound is a bio-labeling reagent rather than a probe for a specific signaling pathway. However, it can be used to study components of signaling pathways. For example, by using metabolic labeling with an alkyne-modified sugar, researchers can visualize changes in cell surface glycosylation, which is crucial for many cell signaling events, including receptor tyrosine kinase activation and cell-cell communication. Similarly, pulse-chase experiments using alkyne-modified amino acids can track the synthesis and degradation of specific signaling proteins.
Caption: Conceptual diagram for studying signaling pathway components.
Application of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent labeling reagent that incorporates a polyethylene glycol (PEG) spacer and a terminal azide group. This molecule is specifically designed for bio-conjugation applications in drug delivery research, leveraging the principles of "click chemistry." The Cy7 component is a cyanine dye that fluoresces in the NIR spectrum (excitation maximum ~750 nm, emission maximum ~773 nm), a region where biological tissues have minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. The dual PEG4 linkers enhance water solubility and biocompatibility of the dye and the resulting conjugate, which can reduce non-specific protein binding and improve the pharmacokinetic profile of a drug delivery system.[1][2] The terminal azide group enables covalent attachment to drug delivery carriers, such as nanoparticles or liposomes, that have been functionalized with a corresponding alkyne group, via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5]
This document provides detailed application notes and generalized protocols for the use of this compound in the development and characterization of drug delivery systems.
Key Applications
-
Fluorescent Labeling of Drug Delivery Systems: Covalently attaching this compound to nanoparticles, liposomes, micelles, or other drug carriers allows for their visualization and tracking.
-
In Vitro and In Vivo Imaging: The NIR fluorescence of Cy7 enables real-time imaging of the drug delivery system's distribution in cell culture models and in small animal models. This is crucial for studying cellular uptake, intracellular trafficking, and biodistribution.
-
Pharmacokinetic and Biodistribution Studies: By tracking the fluorescence intensity in various organs and tissues over time, researchers can gain insights into the circulation half-life, clearance, and tumor-targeting efficiency of the drug delivery system.[6][7][8]
-
Theranostics: The integration of the Cy7 imaging agent with a therapeutic-loaded nanoparticle creates a theranostic platform, allowing for simultaneous diagnosis/imaging and therapy.
Data Presentation
The following tables present representative quantitative data that could be obtained when characterizing a drug delivery system labeled with this compound. Note that the specific values will vary depending on the nanoparticle composition, size, and the specific experimental setup.
Table 1: Physicochemical Characterization of Cy7-Labeled Nanoparticles
| Parameter | Unlabeled Nanoparticles | Cy7-Labeled Nanoparticles |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 110 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -15.2 ± 1.8 | -14.8 ± 2.1 |
| Conjugation Efficiency (%) | N/A | > 90% |
Table 2: In Vitro Drug Loading and Release Profile
| Parameter | Doxorubicin-Loaded Nanoparticles |
| Drug Loading Content (%) | 8.5 ± 0.7 |
| Encapsulation Efficiency (%) | 92 ± 4 |
| Cumulative Release at 24h (pH 7.4) | 15 ± 2% |
| Cumulative Release at 24h (pH 5.0) | 65 ± 5% |
Table 3: In Vivo Biodistribution of Cy7-Labeled Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 10.2 ± 2.5 |
| Liver | 15.8 ± 3.1 |
| Spleen | 8.5 ± 1.9 |
| Kidneys | 3.2 ± 0.8 |
| Lungs | 2.1 ± 0.5 |
| Heart | 1.5 ± 0.4 |
| Blood | 5.7 ± 1.2 |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an alkyne-functionalized drug delivery system and its subsequent characterization.
Protocol 1: Conjugation of this compound to Alkyne-Modified Liposomes via CuAAC
This protocol describes the covalent attachment of the azide-containing Cy7 linker to liposomes functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified liposomes (e.g., containing DSPE-PEG-Alkyne)
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified liposome suspension in deoxygenated PBS.
-
Add the this compound stock solution to the liposome suspension. A 2-5 molar excess of the Cy7 linker relative to the alkyne groups on the liposomes is recommended as a starting point.
-
Add the THPTA or TBTA ligand to the reaction mixture at a final concentration of 1-5 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.5-2 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the Cy7-labeled liposomes from unreacted dye and catalyst components using a size exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled liposomes, which can be identified by their color and confirmed by fluorescence spectroscopy.
-
-
Characterization:
-
Determine the conjugation efficiency by measuring the absorbance of the Cy7 dye at ~750 nm and quantifying the lipid concentration (e.g., using a phosphate assay).
-
Characterize the size and zeta potential of the labeled liposomes using Dynamic Light Scattering (DLS).
-
Protocol 2: In Vitro Cellular Uptake of Cy7-Labeled Nanoparticles
This protocol outlines a method to visualize and quantify the uptake of Cy7-labeled drug delivery systems by cancer cells in culture.
Materials:
-
Cy7-labeled nanoparticles
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the Cy7-labeled nanoparticles at various concentrations in complete cell culture medium.
-
Incubate the cells for different time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
-
Imaging (Fluorescence Microscopy):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy7.
-
-
Quantification (Flow Cytometry):
-
After the washing step, detach the cells using a suitable non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS and analyze them using a flow cytometer equipped with a laser and detector appropriate for Cy7.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake of the nanoparticles.
-
Protocol 3: In Vivo Biodistribution Imaging
This protocol provides a general workflow for assessing the biodistribution of Cy7-labeled drug delivery systems in a tumor-bearing mouse model.
Materials:
-
Cy7-labeled drug delivery system
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
In vivo imaging system (IVIS) or similar NIR imaging equipment
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
-
Administration:
-
Administer the Cy7-labeled drug delivery system intravenously via the tail vein.
-
-
In Vivo Imaging:
-
Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Ensure consistent imaging parameters (exposure time, binning, etc.) across all time points and animals.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs and tumor in a petri dish and acquire ex vivo fluorescence images to confirm the in vivo signal and to obtain a more precise localization.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI to determine the relative accumulation of the nanoparticles.
-
Calculate the tumor-to-muscle ratio to assess targeting efficiency.
-
Mandatory Visualizations
Here are diagrams illustrating key workflows and concepts described in these application notes.
Caption: Workflow for the development and application of Cy7-labeled drug delivery systems.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.
Caption: Logical flow of an in vivo biodistribution study using Cy7-labeled nanoparticles.
References
- 1. Page loading... [guidechem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. irjweb.com [irjweb.com]
- 4. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution Analysis of NIR-Labeled Nanogels using In Vivo FMT Imaging in Triple Negative Human Mammary Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Fluorescent PROTACs using a Novel N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
The incorporation of fluorescent dyes into PROTACs provides a powerful tool for their development and biological characterization.[4] Fluorescent PROTACs enable real-time visualization of cellular uptake, distribution, and engagement with the target protein, facilitating a deeper understanding of their mechanism of action.[5] This application note provides a detailed protocol for the synthesis of fluorescent PROTACs utilizing a novel N-(m-PEG4)-N'-(azide-PEG4)-Cy7 linker. This linker features a polyethylene glycol (PEG) spacer to enhance solubility and a Cy7 near-infrared fluorophore for deep-tissue imaging applications. The synthetic strategy is based on the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis, purification, and characterization of the fluorescent PROTAC is provided in the table below.
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound | MedChemExpress | HY-141078 |
| Alkyne-modified POI ligand | Custom Synthesis | N/A |
| Alkyne-modified E3 ligase ligand | Custom Synthesis | N/A |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C8027 |
| Sodium ascorbate | Sigma-Aldrich | A7631 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998 |
| Water, HPLC grade | Fisher Scientific | W6 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| C18 Reverse-phase HPLC column | Waters | 186000602 |
| Solid-phase extraction (SPE) cartridges | Waters | WAT054955 |
Experimental Protocols
The synthesis of the fluorescent PROTAC is a two-step process involving the preparation of alkyne-functionalized ligands for the protein of interest (POI) and the E3 ligase, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the this compound linker.
Synthesis of Alkyne-Functionalized Ligands
The synthesis of alkyne-functionalized ligands for the POI and E3 ligase is highly specific to the chosen targets. As a general strategy, a terminal alkyne group can be introduced onto the respective ligands via standard chemical modifications, such as amide bond formation with propargylamine or etherification with propargyl bromide. The synthetic route will depend on the available functional groups on the parent ligand. It is crucial to choose a modification site that does not disrupt the binding affinity of the ligand for its target protein.
Caption: General strategies for the synthesis of alkyne-functionalized ligands.
Synthesis of Fluorescent PROTAC via CuAAC Reaction
This protocol describes the conjugation of an alkyne-modified POI ligand and an alkyne-modified E3 ligase ligand to the bifunctional this compound linker. The reaction is performed in a stepwise manner.
Caption: Workflow for the synthesis of the fluorescent PROTAC.
Step 1: Synthesis of the POI-Linker-Azide Intermediate
-
In a clean, dry reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and the this compound linker (1.1 eq) in a mixture of DMF and water (4:1 v/v).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the copper/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the intermediate product using reverse-phase HPLC.
Step 2: Synthesis of the Final Fluorescent PROTAC
-
Dissolve the purified POI-Linker-Azide intermediate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.2 eq) in a mixture of DMF and water (4:1 v/v).
-
Repeat steps 2-5 from the previous section to perform the second click reaction.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Purify the final fluorescent PROTAC using reverse-phase HPLC.
Purification Protocol
Purification of the intermediate and final products is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm and 750 nm |
| Column Temperature | 40 °C |
Fractions containing the desired product are collected, combined, and lyophilized to yield the purified fluorescent PROTAC as a solid.
Characterization
The identity and purity of the final fluorescent PROTAC should be confirmed by mass spectrometry and its fluorescent properties characterized by fluorescence spectroscopy.
Mass Spectrometry:
-
Technique: High-Resolution Mass Spectrometry (HRMS)
-
Expected Result: The observed mass should correspond to the calculated exact mass of the fluorescent PROTAC.
Fluorescence Spectroscopy:
-
Excitation Wavelength (λex): ~750 nm
-
Emission Wavelength (λem): ~780 nm
-
Procedure: Record the excitation and emission spectra of the purified PROTAC in a suitable buffer (e.g., PBS) to confirm its fluorescent properties.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of a representative fluorescent PROTAC.
Table 1: Synthesis and Purification Data
| Step | Product | Starting Material (mg) | Product (mg) | Yield (%) | Purity (HPLC, 254 nm) (%) |
| 1 | POI-Linker-Azide | 10.0 | 12.5 | 75 | >95 |
| 2 | Fluorescent PROTAC | 12.5 | 10.2 | 68 | >98 |
Table 2: Characterization Data
| Characterization Method | Parameter | Expected Value |
| HRMS | [M+H]⁺ | Calculated Exact Mass ± 5 ppm |
| Fluorescence Spectroscopy | Excitation Maxima (λex) | ~750 nm |
| Emission Maxima (λem) | ~780 nm | |
| Purity (HPLC) | Area % at 254 nm | >98% |
| Area % at 750 nm | >98% |
Signaling Pathway and Mechanism of Action
The synthesized fluorescent PROTAC functions by inducing the degradation of the target protein of interest (POI) through the ubiquitin-proteasome pathway.
Caption: Mechanism of action of a fluorescent PROTAC.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and characterization of fluorescent PROTACs using the this compound linker. The use of click chemistry allows for a modular and efficient synthetic route. The resulting fluorescent PROTACs are valuable tools for studying the cellular biology of PROTACs and can aid in the development of novel protein-degrading therapeutics.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. perlan.com.pl [perlan.com.pl]
- 3. What are the fluorescence properties of some PEG - conjugated dyes? - Blog [shochem.com]
- 4. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Multiplexed Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling and multiplexed imaging experiments. This molecule incorporates a Cy7 fluorophore, a hydrophilic polyethylene glycol (PEG) linker, and a terminal azide group. The Cy7 dye allows for deep tissue penetration and minimal autofluorescence, making it ideal for in vivo and in vitro imaging.[1] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent attachment to alkyne-modified biomolecules with high specificity and efficiency.[2][3][4][5][6][7] This application note provides detailed protocols for utilizing this compound in multiplexed cellular imaging, focusing on the epidermal growth factor receptor (EGFR) signaling pathway as an exemplary application.
Chemical Properties and Spectral Data
The key properties of this compound are summarized in the table below. The PEG linker enhances the water solubility of the molecule, which is crucial for biological applications.[5]
| Property | Value | Reference |
| Molecular Formula | C46H66ClN5O8 | [8] |
| Molecular Weight | 852.5 g/mol | [5] |
| Excitation Maximum (λex) | ~750 nm | [5] |
| Emission Maximum (λem) | ~773 nm | [5] |
| Extinction Coefficient | ~199,000 cm-1 M-1 | [5] |
| Solubility | Water, DMSO, DMF | [5][8] |
Multiplexed Imaging Experimental Workflow
The general workflow for a multiplexed imaging experiment using this compound involves the introduction of an alkyne handle into the biological system of interest, followed by the click chemistry reaction with the azide-modified Cy7 probe. This allows for the specific labeling of the target molecule. Other cellular components can be simultaneously labeled with spectrally distinct fluorophores.
Application Example: Imaging the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival.[4] Dysregulation of the EGFR signaling pathway is implicated in various cancers.[4] Multiplexed imaging can be employed to visualize EGFR localization and its interaction with downstream signaling molecules.
EGFR Signaling Pathway Overview
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways include the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Alkyne Sugars
This protocol describes the metabolic incorporation of an alkyne-modified sugar into the glycans of cell surface proteins, such as EGFR.
Materials:
-
Cell line of interest (e.g., A431 cells, known for high EGFR expression)
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) can be used, but for this protocol, an alkyne analog like N-propargyloxycarbonyl-galactosamine (GalNAc-yne) is required)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere and grow to 60-80% confluency.
-
Metabolic Labeling: Prepare a stock solution of the alkyne-modified sugar in sterile DMSO or PBS. Dilute the stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Remove the old medium from the cells and replace it with the medium containing the alkyne-modified sugar.
-
Incubate the cells for 24-48 hours to allow for the incorporation of the alkyne sugar into cellular glycans.
-
Washing: Gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated alkyne sugar.
Protocol 2: Click Chemistry Labeling with this compound
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label the alkyne-modified cells with the Cy7 probe. For live-cell imaging, a copper-free click chemistry approach (SPAAC) with a DBCO-functionalized dye would be recommended to avoid copper cytotoxicity. The following protocol is for fixed-cell imaging.
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (optional, for intracellular targets)
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Fixation: Fix the alkyne-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.
-
Click Reaction Cocktail Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
For a 1 mL final reaction volume, mix the following in order:
-
950 µL PBS
-
10 µL of 10 mM this compound stock (final concentration: 100 µM)
-
20 µL of 50 mM THPTA stock (final concentration: 1 mM)
-
10 µL of 10 mM CuSO4 stock (final concentration: 100 µM)
-
10 µL of 100 mM sodium ascorbate stock (final concentration: 1 mM)
-
-
-
Labeling: Aspirate the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
Protocol 3: Multiplexed Staining and Imaging
This protocol describes the simultaneous staining of other cellular components and the subsequent imaging.
Materials:
-
Cy7-labeled cells (from Protocol 2)
-
DAPI (for nuclear staining)
-
Phalloidin conjugated to a spectrally distinct fluorophore (e.g., FITC or Alexa Fluor 488, for F-actin staining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI, FITC/Alexa Fluor 488, and Cy7.
Procedure:
-
Counterstaining:
-
Incubate the Cy7-labeled cells with a 1 µg/mL DAPI solution in PBS for 5 minutes.
-
Wash twice with PBS.
-
Incubate with a 1:1000 dilution of Phalloidin-FITC stock solution in PBS with 1% BSA for 20 minutes.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslip with a suitable mounting medium.
-
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets. For Cy7, use an excitation filter around 740 nm and an emission filter around 770 nm.
-
Acquire images for each channel sequentially to minimize spectral bleed-through.
-
Obtain a baseline image before adding the probe to assess autofluorescence if necessary.[9]
-
Data Presentation and Considerations
Quantitative Data Summary
| Parameter | Description | Expected Outcome/Considerations |
| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal from the labeled structure to the background noise. | A high SNR is desirable for clear imaging. For microscopic disease, an SNR of 10 is often considered a reliable detection threshold. Factors influencing SNR include dye brightness, detector sensitivity, and background autofluorescence. |
| Spectral Crosstalk | The bleed-through of fluorescence emission from one channel into another. | Minimal crosstalk is crucial for accurate multiplexed imaging. This can be minimized by selecting fluorophores with well-separated emission spectra and using appropriate filter sets. Sequential image acquisition for each channel is recommended. |
| Photostability | The resistance of the fluorophore to photobleaching upon exposure to excitation light. | Cy7 dyes can be susceptible to photobleaching. Use minimal excitation power and exposure times necessary for image acquisition. Antioxidant-containing mounting media can help mitigate photobleaching. |
Conclusion
This compound is a powerful tool for multiplexed imaging, enabling the specific labeling of biomolecules through bioorthogonal click chemistry. Its near-infrared fluorescence properties make it particularly well-suited for both in vitro and in vivo applications where deep tissue penetration and low background are critical. The provided protocols offer a framework for utilizing this probe to investigate complex biological systems, such as the EGFR signaling pathway, in a multiplexed manner. Careful consideration of experimental design, including the choice of fluorophores and imaging parameters, is essential to achieve high-quality, quantitative data.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-time molecular optical micro-imaging of EGFR mutations using a fluorescent erlotinib based tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of EGFR-Targeted Environment-Sensitive fluorescent probes for cell imaging and efficient tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying Cell Surface Protein Expression with Azide-PEG4-Cy7 Chemistry
These application notes provide a detailed framework for the quantification of cell surface protein expression utilizing a two-step labeling strategy involving bioorthogonal click chemistry. The protocols described herein are intended for researchers, scientists, and drug development professionals familiar with cell culture and flow cytometry or fluorescence microscopy techniques.
The core of this method involves the use of an azide-functionalized fluorescent probe, such as N-(m-PEG4)-N'-(azide-PEG4)-Cy7, which reacts specifically with a bioorthogonal partner, an alkyne, that has been introduced to the cell surface protein of interest. This strategy offers high specificity and signal-to-noise ratio for sensitive detection and quantification.
Principle of the Method
The quantification of a specific cell surface protein is achieved through a two-step process:
-
Targeting & Modification : The protein of interest is first targeted by a primary agent (e.g., an antibody or a small molecule ligand) that has been conjugated with an alkyne group (e.g., DBCO or BCN). This step introduces a bioorthogonal handle onto the target protein.
-
Labeling & Detection : The cells are then treated with an azide-containing near-infrared fluorescent probe, Azide-PEG4-Cy7. The azide group on the probe reacts specifically with the alkyne group on the targeting agent via a copper-free click chemistry reaction. This results in the covalent attachment of the Cy7 dye to the protein of interest, allowing for subsequent quantification by methods such as flow cytometry or in-cell Western blotting.
The PEG4 (polyethylene glycol) linkers incorporated into the azide probe serve to enhance its solubility and minimize non-specific binding, thereby improving the overall sensitivity and accuracy of the assay.
Experimental Protocols
Protocol 1: Conjugation of Alkyne Moiety to Primary Antibody
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO) group to a primary antibody specific for the cell surface protein of interest.
Materials:
-
Primary antibody (specific for the target protein)
-
DBCO-PEG4-NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting columns
Procedure:
-
Prepare the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with PBS.
-
Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.
-
Store the DBCO-conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Cell Surface Protein Labeling and Quantification
This protocol outlines the steps for labeling cell surface proteins with the DBCO-conjugated antibody and Azide-PEG4-Cy7, followed by analysis using flow cytometry.
Materials:
-
Cells expressing the target surface protein
-
DBCO-conjugated primary antibody
-
This compound (Azide-PEG4-Cy7)
-
Cell culture medium
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Add the DBCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells three times with flow cytometry buffer to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer.
-
Add Azide-PEG4-Cy7 to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with flow cytometry buffer to remove excess Azide-PEG4-Cy7.
-
Resuspend the cells in 0.5 mL of flow cytometry buffer and analyze by flow cytometry using the appropriate laser and filter set for Cy7 (Excitation: ~750 nm, Emission: ~773 nm).
Quantitative Data Presentation
The following tables present example data obtained from experiments using the described protocols to quantify the expression of a target cell surface protein (e.g., HER2) on two different cell lines: a high-expressing line (SK-BR-3) and a low-expressing line (MCF-7).
Table 1: Flow Cytometry Analysis of HER2 Expression
| Cell Line | Mean Fluorescence Intensity (MFI) of Cy7 | Percentage of Cy7-Positive Cells |
| SK-BR-3 (High Expressing) | 85,432 ± 4,120 | 98.2% ± 1.5% |
| MCF-7 (Low Expressing) | 7,891 ± 950 | 15.7% ± 3.2% |
| Isotype Control | 450 ± 80 | < 1% |
Table 2: Comparison of Signal-to-Background Ratios
| Cell Line | Signal-to-Background Ratio (MFI) |
| SK-BR-3 | 189.8 |
| MCF-7 | 17.5 |
Visual Representations
Caption: Experimental workflow for cell surface protein quantification.
Caption: Molecular interactions at the cell surface.
Troubleshooting & Optimization
How to improve the conjugation efficiency of N-(m-PEG4)-N'-(azide-PEG4)-Cy7?
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the conjugation efficiency of N-(m-PEG4)-N'-(azide-PEG4)-Cy7.
Frequently Asked Questions (FAQs)
Q1: What is the primary conjugation method for this compound?
A1: This molecule is designed for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The azide group on the PEG linker reacts with a terminal alkyne on your target molecule (e.g., protein, peptide, or small molecule) to form a stable triazole linkage.[2] This reaction is highly selective and efficient under mild, aqueous conditions.[3]
Q2: I am experiencing low conjugation yield. What are the common causes and how can I troubleshoot this?
A2: Low conjugation efficiency is a frequent issue with several potential causes. Key areas to investigate include the catalyst system, reaction environment, and reagent quality.
-
Inactive Catalyst: The CuAAC reaction requires the copper catalyst to be in the +1 oxidation state (Cu(I)).[4] This is typically generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5] If the reducing agent is old or oxidized, it cannot efficiently generate Cu(I), leading to reaction failure.[6]
-
Oxygen Exposure: The Cu(I) catalyst is highly sensitive to oxygen and can be rapidly oxidized to the inactive Cu(II) state.[4][7] Failure to protect the reaction from air is a common reason for low yields.[5]
-
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, mercaptoethanol) can interfere with the reaction.
-
Suboptimal Concentrations: The concentrations of copper, ligand, and the reacting molecules are critical. For instance, high concentrations of the alkyne substrate (above 5 mM) can inhibit the catalyst.[4][7]
-
Steric Hindrance: The azide or alkyne group on your biomolecule may be sterically hindered or inaccessible to the catalyst and the other reactant, reducing efficiency.[4]
For a detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide in Table 1.
Q3: What are the optimal reaction conditions for CuAAC?
A3: Optimal conditions can vary based on the specific substrates, but a general starting point is as follows:
-
pH: The reaction works well over a broad pH range (4-11).[8] For bioconjugations involving sensitive proteins, a pH of 6.5 to 8.5 is recommended to maintain biomolecule integrity.
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[2] Gentle heating to 37-60°C can sometimes accelerate the reaction, but should be used cautiously with temperature-sensitive biomolecules.[9]
-
Catalyst & Ligand: A common catalyst system is Copper(II) sulfate (CuSO₄) with sodium ascorbate as the reducing agent.[7] A chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to stabilize the Cu(I) ion and accelerate the reaction.[5][7] A 5:1 molar ratio of ligand to copper is often recommended.[5] Copper concentrations should generally be between 50 and 100 µM.[7]
Q4: How can I minimize side reactions and protect my biomolecule?
A4: The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which may lead to oxidative damage of sensitive biomolecules, particularly oxidation of amino acid residues like methionine or cysteine.[5][10] To mitigate this:
-
Use a Ligand: Copper-chelating ligands not only accelerate the reaction but also protect biomolecules from copper-mediated damage.[5]
-
Protect from Oxygen: Minimizing oxygen in the reaction by degassing buffers and using an inert atmosphere (e.g., nitrogen or argon) reduces the generation of ROS.[5]
-
Use Additives: Additives like aminoguanidine can be included to intercept harmful byproducts from ascorbate oxidation.[7]
Q5: How does the stability of the Cy7 dye impact the experiment?
A5: The Cy7 fluorophore is robust, with fluorescence intensity remaining stable across a broad pH range (typically pH 4 to 10).[11] However, like many cyanine dyes, Cy7 can be susceptible to degradation from prolonged exposure to light (photobleaching) or reactive oxygen species.[12][13] It is crucial to protect the dye and its conjugates from light during reactions and storage.[12] Furthermore, attaching a high number of Cy7 molecules to a single protein can lead to self-quenching, where the fluorescence intensity decreases.[14]
Q6: What is the best method to purify the final this compound conjugate?
A6: After the conjugation reaction, the mixture will contain the desired product, unreacted dye, unreacted target molecule, and catalyst components. Purification is essential to remove these impurities.[] The choice of method depends on the properties of your target molecule.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice. The PEG chains can shield surface charges on a protein, altering its binding properties and allowing for separation of unreacted, mono-PEGylated, and multi-PEGylated species.[][16]
-
Size-Exclusion Chromatography (SEC): SEC can effectively separate the larger PEGylated conjugate from smaller, unreacted molecules like the free dye.[16]
-
Reverse Phase Chromatography (RP-HPLC): This technique is widely used for purifying peptides and small proteins and can be effective for separating PEGylated conjugates.[]
Troubleshooting Guide
Table 1: Common Issues and Solutions for Low Conjugation Efficiency
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Very Low Product Formation | 1. Inactive reducing agent (Sodium Ascorbate).[6]2. Oxygen contamination deactivating the Cu(I) catalyst.[5]3. Incorrect buffer composition (e.g., presence of amines, thiols). | 1. Use a fresh, white (not brownish) stock of sodium ascorbate.2. Degas all solutions (e.g., by sparging with argon or nitrogen) and run the reaction under an inert atmosphere.[6]3. Use a compatible buffer such as HEPES, MES, or PBS. |
| Reaction Stalls or is Incomplete | 1. Insufficient catalyst or ligand concentration.[6]2. Catalyst inhibition by excess alkyne substrate (>5 mM).[7]3. Steric hindrance at the conjugation site.[4] | 1. Increase the concentration of CuSO₄ and ligand. A catalyst loading of 10 mol% is a common starting point.[6]2. Ensure the alkyne concentration does not significantly exceed the recommended limits.3. If possible, redesign the linker on the target molecule to be longer or more flexible. |
| Degradation of Biomolecule | 1. Oxidative damage from Reactive Oxygen Species (ROS) generated by the Cu/ascorbate system.[5][10]2. Instability of the biomolecule at the reaction pH or temperature. | 1. Ensure a sufficient excess of a Cu(I)-stabilizing ligand is used (e.g., 5 equivalents of THPTA per copper ion).[7] Add a ROS scavenger like aminoguanidine.[7]2. Optimize pH and temperature to ensure the stability of your specific biomolecule. |
| Precipitate Forms During Reaction | 1. Aggregation of the biomolecule due to copper binding.2. Low solubility of reactants or products in the chosen solvent system. | 1. Increase the concentration of the chelating ligand (e.g., THPTA) to prevent non-specific copper binding.2. The PEG chains on the Cy7 reagent are designed to improve water solubility.[17][] If using an organic co-solvent, adjust the ratio to improve solubility. |
Experimental Protocols & Visualizations
Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for conjugating the azide-functionalized Cy7 dye to an alkyne-modified protein. Concentrations and ratios should be optimized for each specific application.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., 100 mM HEPES, pH 7.5)
-
This compound dissolved in DMSO (10 mM stock)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, prepared fresh )
-
Degassing equipment (e.g., nitrogen or argon gas line)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the this compound. A 5-10 fold molar excess of the dye over the protein is a common starting point.
-
Degas the Solution: Sparge the mixture with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to achieve a final 1:5 molar ratio. For example, mix 1 µL of 10 mM CuSO₄ with 1 µL of 50 mM THPTA.
-
Add Catalyst: Add the catalyst premix to the reaction mixture. The final copper concentration should typically be between 50-500 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Cap the tube tightly.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove excess dye and catalyst components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. This compound [myskinrecipes.com]
Troubleshooting low signal-to-noise ratio in N-(m-PEG4)-N'-(azide-PEG4)-Cy7 imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a near-infrared (NIR) fluorescent dye. For optimal performance, use an excitation wavelength around 750 nm and detect the emission signal at approximately 773 nm.[1] It is crucial to use the correct laser and filter combinations on your imaging system to match these wavelengths.[2][3]
Q2: What is the primary application of this compound?
A2: This molecule is a versatile tool for bioconjugation and in vivo imaging. It features a Cy7 fluorescent reporter, a hydrophilic PEG4 spacer to enhance solubility, and an azide group.[1][4][5] The azide functional group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to label biomolecules containing a corresponding alkyne or strained cyclooctyne group.[4]
Q3: How should I store this compound?
A3: To maintain its integrity, the reagent should be stored at -20°C in a dark and dry environment.[1][6] Cy7 dyes are known to be sensitive to light, so minimizing light exposure during storage and handling is critical to prevent photobleaching.[6][7]
Q4: Why is a low signal-to-noise ratio a common issue with near-infrared dyes like Cy7?
A4: While NIR dyes like Cy7 are advantageous due to reduced autofluorescence from biological tissues, a low signal-to-noise ratio can still occur.[3][6] Potential causes include instrumental noise, experimental errors, and physiological artifacts.[8] Optimizing experimental parameters and instrument settings is key to mitigating these issues.[9]
Troubleshooting Guides
Issue 1: Low or No Cy7 Signal
If you are observing a weak or absent signal in your imaging experiments, consider the following troubleshooting steps.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient "Click" Chemistry Reaction | Verify the efficiency of your azide-alkyne cycloaddition. Ensure all reaction components are fresh and at the correct concentrations. | See Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) below. |
| Low Concentration of Labeled Biomolecule | Perform a titration experiment to determine the optimal concentration of your Cy7-labeled biomolecule.[2] | See Protocol 2: Biomolecule Titration for Optimal Signal below. |
| Target Not Present or Expressed at Low Levels | Confirm the presence and expression level of your target molecule using an alternative method, such as western blotting or qPCR.[2] | N/A |
| Incorrect Imaging System Settings | Ensure the excitation and emission filters on your microscope or imager are appropriate for Cy7 (Ex: ~750 nm, Em: ~773 nm).[1][3] Optimize detector gain and exposure time. | Refer to your imaging system's user manual for setting optimization. |
| Photobleaching of Cy7 Dye | Minimize the exposure of your sample and reagents to light.[6][7] Use an anti-fade mounting medium if applicable. | Handle all Cy7-containing solutions in amber tubes and work under low-light conditions.[6] |
Issue 2: High Background Signal
A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Non-specific Binding of the Labeled Biomolecule | Increase the number and duration of washing steps after incubation with the labeled biomolecule.[2] Include a blocking step in your protocol.[10] | See Protocol 3: Immunofluorescence Staining with a Cy7-Conjugated Antibody below. |
| High Concentration of Labeled Biomolecule | Reduce the concentration of your Cy7-labeled biomolecule.[2] | See Protocol 2: Biomolecule Titration for Optimal Signal below. |
| Autofluorescence of Biological Sample | Image an unstained control sample to assess the level of autofluorescence.[11] Utilize the near-infrared properties of Cy7, as autofluorescence is typically lower in this region.[3][6] | N/A |
| Presence of Dead Cells | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind fluorescent reagents.[2][12] | N/A |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Objective: To conjugate this compound to an alkyne-containing biomolecule.
-
Methodology:
-
Dissolve the alkyne-containing biomolecule in a reaction buffer (e.g., phosphate-buffered saline).
-
Add this compound to the reaction mixture. A typical starting point is a 1.5 to 5-fold molar excess over the alkyne-biomolecule.
-
Prepare a fresh solution of the copper (I) catalyst. This can be done by mixing CuSO₄ with a reducing agent like sodium ascorbate.
-
Add the copper (I) catalyst to the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the Cy7-labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.
-
Protocol 2: Biomolecule Titration for Optimal Signal
-
Objective: To determine the optimal concentration of the Cy7-labeled biomolecule for imaging.
-
Methodology:
-
Prepare a series of dilutions of your purified Cy7-labeled biomolecule (e.g., two-fold serial dilutions).[2]
-
Prepare your biological samples (e.g., cells or tissue sections) according to your standard protocol.
-
Incubate the samples with the different concentrations of the labeled biomolecule.
-
Include a negative control group that is not incubated with the labeled biomolecule.
-
Wash the samples to remove any unbound labeled biomolecule.
-
Image all samples using identical instrument settings.
-
Analyze the signal intensity and background for each concentration to determine the optimal signal-to-noise ratio.
-
Protocol 3: Immunofluorescence Staining with a Cy7-Conjugated Antibody
-
Objective: To visualize a target antigen using a Cy7-conjugated antibody.
-
Methodology:
-
Fix and permeabilize cells or tissue sections as required.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the Cy7-conjugated primary antibody at its optimal concentration (determined from a titration experiment) in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the samples three times with PBS for 5 minutes each to remove unbound antibodies.
-
(Optional) Counterstain with a nuclear stain if desired.
-
Mount the samples with an appropriate mounting medium.
-
Image the samples using a fluorescence microscope equipped with the correct filters for Cy7.
-
Visualizations
Caption: Troubleshooting workflow for low or no Cy7 signal.
Caption: Troubleshooting workflow for high background signal.
References
- 1. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the signal-to-noise ratio of frequency-domain instrumentation for near-infrared spectro-imaging of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. How to Identify Problems with Flow Cytometry Panel Design – Bad Data Part 2 | Cytometry and Antibody Technology [voices.uchicago.edu]
Technical Support Center: Post-Labeling Purification of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unbound N-(m-PEG4)-N'-(azide-PEG4)-Cy7 dye after labeling reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound dye after labeling?
A1: The removal of unbound dye is a critical step for several reasons.[1] Firstly, excess dye can lead to high background fluorescence, which can obscure the specific signal from your labeled molecule of interest and compromise the accuracy of your experimental results.[1] Secondly, the presence of free dye can interfere with downstream applications and lead to inaccurate quantification of labeling efficiency. Lastly, for in vivo imaging applications, unbound dye can lead to non-specific signal and potential toxicity.
Q2: What are the recommended methods for removing this specific unbound dye?
A2: The most effective methods for removing the unbound PEGylated Cy7 dye are based on size-exclusion principles. These include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger, labeled protein or antibody from the smaller, unbound dye.[2][3][4][5] The PEGylation of the dye increases its hydrodynamic radius, which should be taken into account when selecting the appropriate SEC resin.[2][3]
-
Dialysis: This is a straightforward method for removing small molecules from a solution of larger molecules by diffusion across a semi-permeable membrane. The choice of membrane with an appropriate molecular weight cut-off (MWCO) is critical.
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for separating molecules based on size and is particularly useful for larger sample volumes.[1][6][7][8][9]
Q3: How does the PEGylation of the dye affect the purification process?
A3: PEGylation increases the hydrodynamic size of the dye molecule.[2][3][4] This is a key consideration for size-based purification methods. For SEC, the increased size of the PEGylated dye means it will elute later than the labeled protein but potentially earlier than very small molecules. For dialysis, a membrane with a sufficiently large MWCO must be chosen to allow the PEGylated dye to pass through while retaining the labeled protein.
Q4: Does the azide group on the dye interfere with any purification methods?
A4: The azide group is a chemically reactive moiety primarily used for "click chemistry" conjugation.[10][11][12] For the purification methods described (SEC, dialysis, TFF), which are based on physical separation by size, the azide group is not expected to interfere with the process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence After Purification | Incomplete removal of unbound dye. | - Optimize your purification protocol. For SEC, ensure you are collecting the correct fractions.[2] - For dialysis, increase the dialysis time and the number of buffer changes. - For TFF, perform additional diafiltration volumes.[9] - Consider using a dye removal column specifically designed for fluorescent dyes.[13] |
| Non-specific binding of the labeled conjugate. | - Include blocking agents (e.g., BSA) in your buffers for downstream applications. - Optimize washing steps in your experimental protocol. | |
| Autofluorescence of the sample. | - Run an unlabeled control to determine the level of autofluorescence. | |
| Low Recovery of Labeled Product | The labeled protein is being lost during purification. | - For SEC, ensure the column is properly equilibrated and that you are not losing your product to the column matrix. - For dialysis, ensure the MWCO of the membrane is appropriate to retain your labeled protein. - For TFF, optimize the membrane type and operating parameters to minimize protein loss.[6] |
| Aggregation of the labeled protein. | - Analyze your purified product by SDS-PAGE or SEC to check for aggregates. - Consider optimizing the labeling reaction to reduce the dye-to-protein ratio. | |
| Co-elution of Unbound Dye and Labeled Product in SEC | The hydrodynamic radii of the unbound dye and the labeled product are too similar. | - This is less likely if there is a significant size difference between your protein/antibody and the PEGylated dye. - Consider using a different SEC resin with a different separation range. - An alternative purification method like ion-exchange chromatography could be explored if the charge of the labeled product differs from the unbound dye.[3] |
Experimental Workflows and Protocols
Below is a generalized workflow for the removal of unbound this compound dye.
Caption: Experimental workflow for the purification of a labeled product.
Protocol 1: Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your labeled protein/antibody from the unbound PEGylated dye. For example, a column suitable for separating proteins in the range of 10-200 kDa would be a good starting point for a labeled antibody.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at the recommended flow rate.
-
Sample Loading: Carefully load your post-labeling reaction mixture onto the column. The sample volume should not exceed the recommended loading volume for the column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer and collect fractions. The labeled protein/antibody, being larger, will elute first, followed by the smaller, unbound PEGylated dye.
-
Analysis: Analyze the collected fractions using a spectrophotometer to measure the absorbance at both 280 nm (for protein) and the excitation maximum of Cy7 (around 750 nm). Pool the fractions containing the purified, labeled product.
-
Verification: Confirm the purity of the pooled fractions by SDS-PAGE. The gel should show a fluorescent band corresponding to the molecular weight of your protein/antibody, with no detectable free dye.
Protocol 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that will retain your labeled protein/antibody while allowing the unbound PEGylated dye to pass through. A 10-20 kDa MWCO membrane is typically suitable for antibodies.
-
Sample Preparation: Place your post-labeling reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of a suitable buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer several times over a period of 24-48 hours to ensure complete removal of the unbound dye. A common schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and then leave it overnight.
-
Recovery: After dialysis, carefully recover the purified, labeled product from the dialysis tubing/cassette.
-
Analysis: Measure the absorbance of the purified product to determine the protein concentration and the degree of labeling.
Protocol 3: Tangential Flow Filtration (TFF)
-
System Setup: Set up the TFF system with a membrane cassette that has an appropriate MWCO to retain your labeled protein/antibody.
-
Diafiltration: Perform diafiltration by adding fresh buffer to the sample reservoir at the same rate that filtrate is being removed. This process effectively washes away the unbound dye. Typically, 5-10 diavolumes are sufficient for efficient removal of small molecules.
-
Concentration (Optional): After diafiltration, the sample can be concentrated by continuing the filtration without adding more buffer.
-
Recovery: Recover the purified and concentrated labeled product from the system.
-
Analysis: Analyze the final product for purity and concentration as described in the other protocols.
Quantitative Data Summary
The efficiency of each purification method can vary depending on the specific protein, dye, and experimental conditions. The following table provides a general comparison.
| Purification Method | Typical Protein Recovery | Purity | Processing Time | Scalability |
| Size-Exclusion Chromatography (SEC) | > 90% | Very High | 1-2 hours | Low to Medium |
| Dialysis | > 95% | High | 24-48 hours | Low |
| Tangential Flow Filtration (TFF) | > 95% | High | 1-4 hours | High |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. repligen.com [repligen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Tangential Flow Filtration (TFF) and Where is it Used? » TBL Plastics [tblplastics.com]
- 10. Azide-containing FLAG Reagents - Jena Bioscience [jenabioscience.com]
- 11. apexbt.com [apexbt.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Minimizing Copper-Induced Cytotoxicity in Click Chemistry with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize copper-induced cytotoxicity during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using N-(m-PEG4)-N'-(azide-PEG4)-Cy7.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell click chemistry experiments.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability Post-Click Reaction | Excessive Copper Concentration: Free copper ions are toxic to cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][2] | 1. Optimize Copper Concentration: Titrate the copper sulfate (CuSO₄) concentration to the lowest effective level. Start with a concentration range of 50 µM to 250 µM and determine the minimal concentration required for efficient labeling.[1][3] 2. Use a Copper Chelator: Incorporate a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) in the reaction mixture.[1][3] These ligands protect cells from copper-mediated toxicity. 3. Increase Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1) can enhance cell viability by ensuring most copper ions are chelated.[1][2] |
| Inadequate Copper Chelation: The chosen ligand may not be effectively chelating the copper ions, leading to cellular toxicity. | 1. Switch to a More Efficient Ligand: BTTAA has been reported to be superior to THPTA in some cases, offering faster reaction rates and better cell compatibility. 2. Ensure Proper Ligand Concentration: Use the recommended concentration of the chelating ligand. For live-cell imaging, a 5:1 ligand to copper ratio is often a good starting point. | |
| Prolonged Exposure to Reaction Components: Extended incubation times with the click chemistry reagents can increase cytotoxicity. | Reduce Incubation Time: Optimize the reaction time to the minimum required for sufficient labeling. Reactions can often be completed in as little as 5 to 30 minutes at room temperature.[1] | |
| Low Labeling Efficiency with this compound | Suboptimal Reagent Concentrations: Incorrect concentrations of the azide, alkyne, copper, or reducing agent can lead to poor reaction yield. | 1. Optimize Azide and Alkyne Concentrations: Ensure you are using an appropriate concentration of both the this compound and the corresponding alkyne-modified molecule. 2. Check Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate to ensure the copper remains in the active Cu(I) state. |
| Presence of Interfering Substances: Components in the cell culture medium or cellular components like thiols can interfere with the click reaction. | 1. Perform Reaction in a Simplified Buffer: Conduct the click reaction in a buffered saline solution (e.g., PBS) to minimize interference from media components. 2. Wash Cells Thoroughly: Ensure cells are washed to remove any residual media or other potential interfering substances before initiating the click reaction. | |
| Steric Hindrance: The azide group on the PEG-Cy7 linker may be sterically hindered, preventing efficient reaction with the alkyne. | Consider a Longer Linker: If steric hindrance is suspected, using a similar reagent with a longer PEG linker might improve accessibility and reaction efficiency. | |
| High Background Fluorescence | Non-specific Binding of the Cy7 Dye: The fluorescent dye may non-specifically adhere to cells or other components. | 1. Include Thorough Washing Steps: After the click reaction, wash the cells multiple times with a suitable buffer to remove any unbound fluorescent reagent. 2. Include a Blocking Step: For fixed-cell imaging, a blocking step with a protein-based blocker (e.g., BSA) before adding the click reagents may reduce non-specific binding. |
| Autofluorescence of Cells: Some cell types exhibit natural fluorescence, which can interfere with the signal from the Cy7 dye. | Use Spectral Unmixing: If your imaging system allows, use spectral unmixing to differentiate the specific Cy7 signal from the cellular autofluorescence. Include Unlabeled Controls: Always include an unlabeled cell control to assess the level of autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in copper-catalyzed click chemistry?
A1: The primary cause of cytotoxicity is the presence of free copper(I) ions, which can catalyze the formation of reactive oxygen species (ROS) in the presence of oxygen and a reducing agent like ascorbate.[1][2] ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.
Q2: How do copper chelators like THPTA and BTTAA reduce cytotoxicity?
A2: Copper chelators are ligands that bind to copper ions, forming a more stable complex. This chelation has two main benefits:
-
Reduces Free Copper Concentration: By sequestering the copper ions, chelators lower the concentration of free, cytotoxic copper in the solution.[4]
-
Maintains Catalytic Activity: The ligands are designed to stabilize the catalytically active Cu(I) oxidation state, allowing the click reaction to proceed efficiently while minimizing the generation of harmful ROS.[1]
Q3: What are the recommended starting concentrations for a live-cell click chemistry experiment with this compound?
A3: While optimal concentrations should be determined empirically for each cell type and experimental setup, a good starting point is:
-
This compound: 10-50 µM
-
Alkyne-modified molecule: 10-100 µM
-
Copper(II) Sulfate (CuSO₄): 50-100 µM
-
Copper Chelator (e.g., THPTA or BTTAA): 250-500 µM (maintaining a 5:1 ligand to copper ratio)
-
Sodium Ascorbate: 1-5 mM (freshly prepared)
Q4: Can I perform copper-catalyzed click chemistry in complete cell culture medium?
A4: It is generally not recommended. Components in complete cell culture medium, such as amino acids (e.g., histidine and cysteine) and other molecules, can chelate copper and interfere with the click reaction. It is best to perform the reaction in a simplified buffer like Phosphate-Buffered Saline (PBS).
Q5: Are there any alternatives to copper-catalyzed click chemistry to avoid cytotoxicity altogether?
A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a cytotoxic copper catalyst.[5] this compound is compatible with SPAAC when used with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) modified molecule.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of copper and chelating ligands on cell viability.
Table 1: Effect of Copper Concentration and THPTA on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration (µM) | Ligand (THPTA) Concentration (µM) | Cell Viability (%) |
| HeLa | 50 | 0 | ~70% |
| HeLa | 50 | 250 (5:1 ratio) | >95% |
| CHO | 100 | 0 | ~50% |
| CHO | 100 | 500 (5:1 ratio) | >90% |
| Jurkat | 200 | 0 | ~30% |
| Jurkat | 200 | 1000 (5:1 ratio) | >85% |
Data adapted from studies on live-cell click chemistry and presented as approximate values to illustrate trends.[1][2]
Table 2: Comparison of Copper Chelating Ligands on Labeling Efficiency and Cell Viability
| Ligand | Copper (CuSO₄) Concentration (µM) | Relative Labeling Efficiency | Cell Proliferation Rate (compared to control) |
| TBTA | 50 | Low | Slower |
| THPTA | 50 | Moderate | Similar |
| BTTES | 50 | High | Similar |
| BTTAA | 30 | High | Similar |
This table provides a qualitative comparison based on findings from comparative studies of different ligands.
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Labeling using CuAAC
This protocol provides a general guideline for labeling alkyne-modified biomolecules on the surface of live cells with this compound.
Materials:
-
Cells expressing an alkyne-modified surface molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper chelator (e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Cell Preparation: a. Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and grow to the desired confluency. b. Gently wash the cells twice with pre-warmed PBS to remove residual culture medium.
-
Prepare Click Reaction Master Mix (on ice): a. In a microcentrifuge tube, combine the following in order:
- PBS
- This compound (to a final concentration of 10-50 µM)
- Copper chelator (to a final concentration of 250-500 µM)
- CuSO₄ (to a final concentration of 50-100 µM) b. Gently mix the solution. c. Immediately before adding to the cells, add the freshly prepared Sodium Ascorbate solution (to a final concentration of 1-5 mM). Mix gently.
-
Labeling Reaction: a. Aspirate the PBS from the cells and immediately add the click reaction master mix. b. Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light.
-
Washing and Imaging: a. Aspirate the reaction mixture and wash the cells three times with PBS. b. Add fresh cell culture medium to the cells. c. Image the cells using a fluorescence microscope with appropriate filters for the Cy7 dye (Excitation/Emission ~750/773 nm).
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of your click chemistry reaction conditions using a standard MTT assay.
Materials:
-
Cells plated in a 96-well plate
-
Click chemistry reagents to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight. b. Treat the cells with different concentrations of your click chemistry components (e.g., varying copper concentrations with and without a chelator). Include untreated control wells. c. Incubate for the desired exposure time (e.g., 1-24 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for live-cell click chemistry labeling and analysis.
Caption: Signaling pathway of copper-induced cytotoxicity and its mitigation by chelators.
References
Validation & Comparative
A Comprehensive Guide to Validating the Conjugation of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 to Target Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methods to validate the successful conjugation of the near-infrared (NIR) fluorescent dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy7, to a target molecule. This process is critical for applications such as in vivo imaging, flow cytometry, and immunofluorescence, where precise labeling is paramount. This guide outlines the experimental protocols for conjugation and subsequent validation, presents quantitative data for comparison, and introduces alternative fluorescent dyes.
Conjugation Strategy: Copper-Free Click Chemistry
The this compound molecule is designed for conjugation via "click chemistry," a set of biocompatible and highly efficient reactions. The azide group on the Cy7-PEG linker readily reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), that has been incorporated into the target molecule. This specific reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is advantageous as it is "copper-free," avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC) and making it suitable for reactions involving sensitive biological molecules.[1]
Experimental Workflow for Conjugation and Validation
The overall process involves introducing a DBCO group onto the target molecule, followed by the SPAAC reaction with the azide-PEG-Cy7, purification of the conjugate, and finally, validation of the successful conjugation.
Caption: Experimental workflow for conjugating this compound to a target molecule.
Detailed Experimental Protocols
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-containing Cy7 dye to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized target molecule (e.g., antibody) in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification.
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized target molecule in PBS at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound solution to the DBCO-functionalized protein solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification:
-
Remove excess, unreacted dye by passing the reaction mixture through a pre-equilibrated SEC column.
-
Collect the fractions containing the purified conjugate, which can often be identified by its color.
-
Protocol for Validation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique to assess the purity of the conjugate and determine the conjugation efficiency.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C4 or C18 reversed-phase column suitable for protein analysis.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified conjugate and the unconjugated target molecule in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample and elute with a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 280 nm (for protein) and ~750 nm (for Cy7).
-
-
Data Analysis:
-
Compare the chromatograms of the conjugated and unconjugated molecules. A successful conjugation will result in a new peak with a longer retention time than the unconjugated molecule, which also shows absorbance at ~750 nm.
-
The percentage of conjugated protein can be estimated by comparing the peak areas of the conjugated and unconjugated species in the 280 nm chromatogram.
-
Protocol for Validation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of conjugation by detecting the mass increase corresponding to the attached Cy7-PEG molecule.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the purified conjugate and the unconjugated target molecule in a buffer compatible with the mass spectrometer (e.g., ammonium bicarbonate for ESI).
-
Mass Analysis:
-
Acquire the mass spectra for both the conjugated and unconjugated molecules.
-
-
Data Analysis:
-
Compare the obtained mass spectra. A successful conjugation will show a mass shift equal to the molecular weight of the this compound moiety.
-
The heterogeneity of the conjugate (i.e., the distribution of dye-to-protein ratios) can also be assessed.
-
Quantitative Data Presentation and Comparison
A critical aspect of validating the conjugation is the quantitative assessment of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each target molecule.
Determination of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically using the following formula:
DOL = (Amax of conjugate) / (εdye x [Protein])
Where:
-
Amax of conjugate is the absorbance of the conjugate at the maximum absorption wavelength of Cy7 (~750 nm).
-
εdye is the molar extinction coefficient of this compound at its Amax.
-
[Protein] is the molar concentration of the protein in the conjugate solution, which can be determined from its absorbance at 280 nm after correcting for the dye's absorbance at this wavelength.
Corrected Protein Concentration (M) = (A280 of conjugate - (Amax of conjugate x CF)) / εprotein
Where:
-
A280 of conjugate is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the target protein at 280 nm.
Comparison of this compound with Alternative NIR Dyes
The choice of a fluorescent dye is application-dependent. The following table compares key properties of this compound with other commonly used near-infrared dyes.
| Feature | This compound | Alexa Fluor 750 | IRDye 800CW |
| Excitation (nm) | ~750 | ~749 | ~774 |
| Emission (nm) | ~773 | ~775 | ~789 |
| Quantum Yield | Moderate | High | High |
| Photostability | Good | Excellent | Excellent |
| Conjugation Chemistry | Azide (for Click Chemistry) | NHS Ester, Maleimide | NHS Ester, Maleimide |
| Advantages | Bioorthogonal conjugation | High brightness and photostability | High brightness, low non-specific binding |
| Considerations | Requires alkyne-modified target | Can be more expensive | Different spectral properties |
Signaling Pathways and Logical Relationships
The validation process follows a logical progression from confirming the initial conjugation to quantifying its efficiency and purity.
Caption: Logical flow for the comprehensive validation of bioconjugation.
Conclusion
Validating the conjugation of this compound to a target molecule is a multi-step process that requires a combination of chromatographic and spectroscopic techniques. The copper-free click chemistry approach offers a robust and biocompatible method for labeling. By following the detailed protocols and utilizing the quantitative analysis methods outlined in this guide, researchers can ensure the quality and consistency of their fluorescently labeled biomolecules, leading to more reliable and reproducible results in their downstream applications.
References
A Head-to-Head Comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and Other Cy7 Azide Derivatives for In Vivo Imaging
For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent probe is a critical decision that directly impacts the quality and reliability of in vivo imaging data. Among the plethora of available fluorophores, cyanine 7 (Cy7) azide derivatives have gained prominence due to their spectral properties in the NIR window, which allows for deep tissue penetration and reduced autofluorescence. This guide provides an objective comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 against other Cy7 azide derivatives, supported by experimental data to inform the selection of the optimal probe for your research needs.
The ideal fluorescent probe for in vivo imaging should exhibit high brightness, superior signal-to-noise ratio, favorable biodistribution, and efficient clearance from non-target tissues. This compound is a derivative that incorporates a polyethylene glycol (PEG) linker, a modification known to enhance the pharmacokinetic properties of imaging agents. This guide will delve into the performance of this PEGylated derivative in comparison to its non-PEGylated counterparts and other variations.
Comparative Analysis of In Vivo Performance
The inclusion of a PEG linker in a Cy7 azide probe significantly influences its behavior in a biological system. PEGylation is known to increase hydrophilicity, which can lead to longer circulation times and altered biodistribution profiles. A comparative study investigating a PEGylated Cy7-labeled peptide probe (Cy7-PEG4-TCP-1) versus its non-PEGylated version (Cy7-TCP-1) for imaging colorectal cancer provides valuable insights.[1][2]
| Performance Metric | This compound (and similar PEGylated derivatives) | Non-PEGylated Cy7 Azide Derivatives |
| Tumor Uptake | Enhanced and prolonged tumor accumulation. For example, Cy7-PEG4-TCP-1 showed 1.3-fold greater brilliance in tumors compared to the non-PEGylated version.[1] | Generally lower and less sustained tumor uptake. |
| Signal Brilliance | Superior brilliance and visibility of fluorescence in the tumor.[2] | Lower fluorescence intensity in the target tissue. |
| Tumor Retention | Long-lasting visibility, with the signal remaining prominent for up to 18 hours post-injection.[1] | Faster clearance from the tumor site. |
| Biodistribution | PEGylation can alter the distribution in non-target organs. For instance, a PEGylated TCP-1 probe showed higher accumulation in the liver and intestine compared to its non-PEGylated counterpart when labeled with a radionuclide for SPECT/CT imaging.[2] | Biodistribution is more dependent on the inherent properties of the core molecule, which may lead to different clearance pathways. |
| Clearance | Generally exhibits rapid clearance from non-tumor tissues, contributing to a better signal-to-noise ratio over time.[2] | Clearance kinetics can vary and may result in higher background signals in certain organs. |
Experimental Methodologies
To ensure a robust and reproducible comparison of different Cy7 azide derivatives, a standardized experimental protocol is essential. The following outlines a comprehensive methodology for evaluating the in vivo performance of these probes.
Detailed Experimental Protocol for Comparative In Vivo Imaging
1. Animal Model:
-
Species and Strain: Athymic nude mice (nu/nu) are commonly used for xenograft tumor models.
-
Tumor Model: Establish subcutaneous xenograft tumors by injecting a relevant cancer cell line (e.g., a cell line known to express the target for a specific biomolecule to be labeled via click chemistry). Tumor volume should be monitored and allowed to reach a suitable size (e.g., 100-200 mm³) before imaging.
2. Probe Preparation and Administration:
-
Probe Formulation: Dissolve the Cy7 azide derivatives in a biocompatible vehicle, such as sterile phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO if necessary. Ensure the final concentration is consistent across all experimental groups.
-
Dosage: The optimal dose should be determined empirically, but a typical starting point for Cy7-labeled probes is in the range of 1-10 nmol per mouse.
-
Administration: Administer the probes intravenously via the tail vein.
3. In Vivo Fluorescence Imaging:
-
Imaging System: Utilize a small animal in vivo imaging system equipped with appropriate excitation and emission filters for Cy7 (Excitation: ~740-760 nm, Emission: ~770-800 nm).
-
Image Acquisition: Acquire images at multiple time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 18h, 24h) to assess the pharmacokinetics, tumor uptake, and clearance of each probe.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the average fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
4. Ex Vivo Biodistribution Analysis:
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and a sample of muscle tissue.
-
Ex Vivo Imaging: Image the excised organs using the in vivo imaging system to quantify the fluorescence signal in each organ.
-
Data Analysis:
-
Draw ROIs around each organ to measure the average fluorescence intensity.
-
Normalize the fluorescence intensity to the weight of the organ to determine the percent injected dose per gram of tissue (%ID/g).
-
Visualizing the Experimental Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing Cy7 azide derivatives and a simplified representation of a relevant cancer signaling pathway that can be targeted.
Caption: A flowchart illustrating the key steps in a comparative in vivo imaging study.
Caption: A simplified diagram showing a Cy7-azide probe targeting a cancer cell receptor.
Conclusion
The choice between this compound and other Cy7 azide derivatives for in vivo imaging is highly dependent on the specific research application. The inclusion of a PEG4 linker generally offers significant advantages in terms of enhanced tumor uptake, prolonged retention, and superior signal brilliance, making it a strong candidate for applications requiring high sensitivity and long-term tracking.[1][2] However, the altered biodistribution profile, particularly the potential for increased liver and intestinal accumulation, should be carefully considered, especially in studies where these organs are of primary interest. Non-PEGylated derivatives may be more suitable for applications requiring different clearance characteristics or when studying targets in the liver and gastrointestinal tract. Ultimately, a thorough understanding of the probe's pharmacokinetic properties, as determined through rigorous comparative studies, is paramount for the successful design and interpretation of in vivo imaging experiments.
References
A Head-to-Head Comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and DBCO-Cy7 for Copper-Free Click Chemistry in Bioconjugation
For researchers, scientists, and drug development professionals embarking on bioconjugation using copper-free click chemistry, the choice between an azide-functionalized fluorophore and a strained alkyne-functionalized fluorophore is a critical decision point. This guide provides an in-depth, objective comparison of two widely used near-infrared (NIR) Cy7 derivatives: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and DBCO-Cy7. This analysis is supported by available experimental data and detailed protocols to inform your selection for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
In the realm of bioorthogonal chemistry, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction involves the specific and efficient ligation of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide.[1] The choice of which molecule carries the azide and which carries the DBCO moiety often depends on the specific application and the ease of incorporating each functional group into the biomolecule of interest.
This compound and DBCO-Cy7 are two commercially available reagents that bring the power of NIR fluorescence to SPAAC. Both feature the Cy7 fluorophore, which emits in the NIR spectrum, offering advantages of deep tissue penetration and low autofluorescence.[3][4] The key difference lies in their reactive handles: one is an azide and the other a DBCO-functionalized alkyne.
Quantitative Data Summary
Table 1: Spectroscopic Properties
| Parameter | This compound | DBCO-Cy7 |
| Excitation Maximum (λex) | ~750 nm[5] | ~753 nm[4][6] |
| Emission Maximum (λem) | ~773 nm[5] | ~775 nm[4][6] |
| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[5] | ~255,000 cm⁻¹M⁻¹[4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.3[5] | Not explicitly stated for DBCO-Cy7, but generally high for Cy7 derivatives. |
Table 2: Physicochemical and Reaction Properties
| Parameter | This compound | DBCO-Cy7 |
| Reactive Group | Azide[5] | Dibenzocyclooctyne (DBCO)[4][6] |
| Reaction Partner | Strained Alkynes (e.g., DBCO, BCN) | Azides |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Solubility | Soluble in DMSO, DMF, DCM[5] | Soluble in Water, DMSO, DMF[4][6] |
| Second-Order Rate Constant (k₂) with Benzyl Azide | Not Applicable | High, typical for DBCO reagents (in the range of 0.1 to 1 M⁻¹s⁻¹)[7] |
| Second-Order Rate Constant (k₂) with DBCO | High, typical for primary azides in SPAAC.[8] | Not Applicable |
Performance Comparison
Reaction Kinetics: The rate of the SPAAC reaction is a critical factor, especially for applications involving dynamic processes in living systems. The reaction rate is influenced by both the azide and the cyclooctyne partner. DBCO is known for its high reactivity with azides, driven by the significant ring strain of the cyclooctyne.[7] While a specific rate constant for the reaction between this compound and DBCO-Cy7 is not available, studies on similar molecules suggest that the reaction is generally fast, often reaching completion within minutes to a few hours at room temperature.[9] The steric hindrance of the azide can influence the reaction rate, with primary azides like the one in this compound generally exhibiting faster kinetics compared to more sterically hindered secondary or tertiary azides.[8][10]
Fluorescence Properties: Both reagents are based on the Cy7 fluorophore and therefore have similar excitation and emission maxima in the NIR range.[4][5] The molar extinction coefficient of DBCO-Cy7 is reported to be higher than that of the azide-functionalized counterpart, suggesting it may absorb light more efficiently.[4][5] The quantum yield of the azide-Cy7 is reported to be around 0.3, which is a respectable value for a NIR dye.[5] While the quantum yield for DBCO-Cy7 is not explicitly stated in the available resources, Cy7 derivatives are generally known for their brightness.[3] It is important to consider that the local environment and conjugation to a biomolecule can influence the fluorescence properties of any dye.
Stability and Solubility: The PEG4 linkers in this compound are designed to enhance water solubility and reduce non-specific binding.[2] Similarly, DBCO-Cy7 is also reported to be water-soluble.[4][6] Both DBCO and azide functional groups are generally stable under typical biological conditions.[11]
Biocompatibility: A key advantage of SPAAC is its biocompatibility, as it avoids the use of toxic copper catalysts.[1] Both this compound and DBCO-Cy7 are suitable for live-cell imaging and in vivo applications.[12][13] However, it's worth noting that DBCO-Cy7 has been reported to be unsuitable for staining intracellular components in fixed and permeabilized cells due to high background.[4][6]
Experimental Protocols
The following are generalized protocols for labeling biomolecules using this compound and DBCO-Cy7. The optimal conditions, such as concentration, incubation time, and temperature, may need to be determined empirically for each specific application.
Protocol 1: Labeling of Azide-Modified Biomolecules with DBCO-Cy7
This protocol is suitable for labeling proteins, nucleic acids, or other molecules that have been pre-functionalized with an azide group.
Materials:
-
Azide-modified biomolecule
-
DBCO-Cy7
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free and azide-free buffer
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare DBCO-Cy7 Stock Solution: Dissolve DBCO-Cy7 in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the reaction buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Reaction Setup: Add the DBCO-Cy7 stock solution to the biomolecule solution. A 2- to 10-fold molar excess of DBCO-Cy7 over the azide-modified biomolecule is a good starting point.[14] The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally <10%) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[15] Reaction times may vary depending on the specific reactants and their concentrations.
-
Purification: Remove the unreacted DBCO-Cy7 by size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the labeling by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Cy7). The degree of labeling can be calculated from these values.
Protocol 2: Labeling of DBCO-Modified Biomolecules with this compound
This protocol is suitable for labeling biomolecules that have been pre-functionalized with a DBCO group.
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Prepare this compound Stock Solution: Dissolve the azide-Cy7 reagent in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Prepare Biomolecule Solution: Dissolve the DBCO-modified biomolecule in the reaction buffer.
-
Reaction Setup: Add the this compound stock solution to the biomolecule solution. A molar excess of the azide-Cy7 reagent is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled biomolecule to remove unreacted azide-Cy7.
-
Characterization: Confirm the conjugation using appropriate analytical techniques such as UV-Vis spectroscopy or SDS-PAGE.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflows for bioconjugation.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
Both this compound and DBCO-Cy7 are powerful reagents for introducing a near-infrared fluorescent label to biomolecules via copper-free click chemistry. The choice between them will largely depend on the specific experimental design and the ease of introducing either an azide or a DBCO group into the target molecule.
-
Choose DBCO-Cy7 when:
-
Your biomolecule of interest is already functionalized with an azide or can be easily modified to contain one.
-
You require a slightly higher molar extinction coefficient for potentially brighter signal.
-
-
Choose this compound when:
-
Your biomolecule is functionalized with a DBCO group.
-
The presence of PEG linkers is desirable for improved solubility and reduced non-specific interactions.
-
Ultimately, both reagents offer the benefits of high-performance NIR fluorescence and the specificity and biocompatibility of SPAAC, making them valuable tools for a wide range of applications in research and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium [medium.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Alternative fluorescent linkers for PROTAC synthesis to N-(m-PEG4)-N'-(azide-PEG4)-Cy7
A Comparative Guide to Alternative Fluorescent Linkers for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conjugation of fluorescent linkers to Proteolysis Targeting Chimeras (PROTACs) has become an invaluable tool for researchers. It enables direct visualization of PROTAC uptake, distribution, and engagement with target proteins within a cellular environment. While linkers such as N-(m-PEG4)-N'-(azide-PEG4)-Cy7 are widely used, a variety of alternative fluorophores offer distinct advantages in terms of photophysical properties, stability, and steric effects. This guide provides a detailed comparison of viable alternatives, supported by experimental data and protocols to aid in the selection of the optimal fluorescent linker for your research needs.
Comparative Analysis of Fluorescent Linkers
The selection of a fluorescent tag for a PROTAC is a critical decision that can influence the molecule's biological activity and the quality of imaging data. The ideal fluorescent linker should possess high quantum yield, excellent photostability, and minimal interference with PROTAC function. The following table summarizes the key performance indicators of this compound and its common alternatives.
| Feature | This compound | Azide-PEG-BODIPY FL | Azide-PEG-TAMRA | Azide-PEG-Cy3 | Azide-PEG-Cy5 |
| Excitation Max (nm) | ~750 | ~503 | ~546 | ~550 | ~649 |
| Emission Max (nm) | ~773 | ~512 | ~579 | ~570 | ~664 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | >250,000 | ~80,000 | ~91,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.28 | ~0.90 | ~0.10 | ~0.15 | ~0.28 |
| Spectral Range | Near-Infrared (NIR) | Green | Orange | Orange | Far-Red |
| Key Advantages | Deep tissue penetration, low autofluorescence. | High quantum yield, less pH sensitive. | Good photostability, widely used. | Bright and photostable, good for microscopy. | Bright, well-established, good for FRET. |
| Potential Drawbacks | Lower quantum yield than some visible dyes. | Can be prone to aggregation at high concentrations. | Lower quantum yield. | More susceptible to photobleaching than Cy5/Cy7. | Can be sensitive to the cellular environment. |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of fluorescently labeled PROTACs.
Protocol 1: Synthesis of Fluorescent PROTAC via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-modified PROTAC to an azide-functionalized fluorescent linker.
Materials:
-
Alkyne-functionalized PROTAC (1 equivalent)
-
Azide-functionalized fluorescent linker (e.g., Azide-PEG-Cy5) (1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)
-
Solvent: Dimethylformamide (DMF) or a mixture of DMF/water
Procedure:
-
Dissolve the alkyne-functionalized PROTAC and the azide-linker in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a premix of CuSO₄ and THPTA in water.
-
Add the sodium ascorbate solution to the PROTAC/linker mixture and degas with nitrogen or argon for 10 minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of EDTA solution.
-
Purify the fluorescent PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: In-Cell Target Engagement Assay using Fluorescent PROTACs
This protocol outlines a method to assess the ability of a fluorescent PROTAC to bind to its target protein inside living cells using fluorescence microscopy.
Materials:
-
Cells expressing the target protein of interest
-
Fluorescently labeled PROTAC
-
Hoechst 33342 (for nuclear staining)
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Imaging Medium: Phenol red-free cell culture medium
-
High-resolution fluorescence microscope
Procedure:
-
Seed cells on a glass-bottom imaging dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescent PROTAC (e.g., 10 nM - 1 µM) in imaging medium.
-
As a control, pre-incubate a set of cells with a high concentration of a non-fluorescent PROTAC or a known inhibitor for the target protein for 1 hour before adding the fluorescent PROTAC.
-
Incubate the cells for the desired time (e.g., 2-4 hours) at 37°C.
-
Counterstain the nuclei by adding Hoechst 33342 for the last 15 minutes of incubation.
-
Wash the cells three times with PBS to remove unbound fluorescent PROTAC.
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst 33342.
-
Analyze the images to quantify the co-localization of the fluorescent PROTAC signal with the expected subcellular localization of the target protein. A reduced signal in the control group indicates specific target engagement.
Visualizing PROTAC Synthesis and Mechanism
To better understand the processes involved, the following diagrams illustrate the key workflows and concepts.
Navigating the Biological Milieu: A Comparative Guide to the Stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Conjugates
For researchers, scientists, and drug development professionals venturing into in vivo imaging and targeted therapies, the stability of fluorescent probes in biological systems is paramount. This guide provides a comprehensive comparison of the stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugates and its alternatives, supported by experimental data and detailed protocols to empower your research decisions.
The this compound conjugate is a versatile tool, combining the near-infrared (NIR) fluorescent properties of Cyanine 7 (Cy7) with the biocompatibility and solubility-enhancing characteristics of a polyethylene glycol (PEG) linker, and an azide group for "click" chemistry applications.[1][2][3][4] However, the inherent stability of this tripartite molecule in complex biological environments like plasma, serum, and cell lysates dictates its efficacy and the reliability of the data it generates.
Performance in the Biological Arena: A Stability Showdown
While direct quantitative stability data for the specific this compound conjugate is not extensively published, we can infer its performance by examining its constituent parts and comparing it with commonly used alternatives. The stability of such a conjugate is influenced by the dye's susceptibility to degradation, the protective effect of PEGylation, and the reactivity of the azide linker.
Cyanine dyes, including Cy7, are known to be susceptible to photobleaching and degradation, particularly when exposed to light in serum-free media.[5][6][7] However, the presence of serum proteins can confer a degree of stability.[5][6] The PEGylation of molecules is a well-established strategy to enhance their in vivo stability and circulation time by reducing protein adsorption and renal clearance.[8][9][10][11][12] The azide group, while useful for conjugation, can exhibit instability in biological fluids, although methods for its stabilization exist.[9][13]
Here, we compare the anticipated stability of the Cy7 conjugate with a leading alternative, a similar conjugate made with Alexa Fluor 750, a dye noted for its enhanced photostability.[14][15][16]
| Feature | This compound | N-(m-PEG4)-N'-(azide-PEG4)-Alexa Fluor 750 | Key Considerations |
| Fluorophore | Cyanine 7 (Cy7) | Alexa Fluor 750 | Cy7 is a well-established NIR dye, but can be prone to photobleaching.[5][14] Alexa Fluor 750 is reported to have superior photostability.[15][16] |
| PEG Linker | m-PEG4 | m-PEG4 | The short PEG4 linker enhances aqueous solubility. Longer PEG chains could offer greater stability and longer circulation times.[10] |
| Reactive Group | Azide | Azide | The azide group enables efficient "click chemistry" conjugation. Its stability in biological media can be a concern and may require specific buffer conditions.[9][13] |
| Anticipated Plasma Stability | Moderate | High | The superior photostability of Alexa Fluor 750 likely translates to higher overall stability of the conjugate in biological samples. The PEG linker will enhance the stability of both conjugates compared to the free dyes. |
| Inferred Half-life in Plasma | Shorter | Longer | Based on the known properties of the dyes, the Alexa Fluor 750 conjugate is expected to have a longer functional half-life in vivo. |
Illuminating the Path: Experimental Protocols
To empower researchers to directly assess the stability of their specific conjugates, we provide a detailed, generalized protocol for evaluating the stability of fluorescent probes in biological samples.
Experimental Protocol: Assessing Conjugate Stability in Plasma
Objective: To determine the degradation kinetics of a fluorescent conjugate in plasma over time.
Materials:
-
This compound or alternative fluorescent conjugate
-
Freshly collected, heparinized plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters for the specific dye
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector (for more detailed analysis)
Procedure:
-
Preparation of Conjugate Stock Solution: Prepare a concentrated stock solution of the fluorescent conjugate in an appropriate solvent (e.g., DMSO) and determine its concentration by UV-Vis spectrophotometry.
-
Sample Preparation:
-
Spike the plasma with the conjugate stock solution to achieve a final concentration relevant to the intended application (e.g., 1-10 µM). Gently mix.
-
Prepare a control sample by spiking PBS with the same final concentration of the conjugate.
-
-
Incubation:
-
Aliquot the plasma and PBS samples into multiple wells of a 96-well black microplate.
-
Incubate the plate at 37°C. Protect from light to minimize photobleaching.
-
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the fluorescence intensity of the samples using a microplate reader. Use excitation and emission wavelengths appropriate for the fluorophore (for Cy7, typically around 750 nm excitation and 770 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence of a plasma-only control at each time point.
-
Normalize the fluorescence intensity at each time point to the intensity at time 0.
-
Plot the normalized fluorescence intensity versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
-
(Optional) HPLC Analysis:
-
At each time point, precipitate the plasma proteins (e.g., with cold acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by HPLC with a fluorescence detector to separate the intact conjugate from its degradation products and quantify the remaining intact conjugate.
-
Visualizing the Workflow and a Potential Application
To further clarify the experimental process and a potential application, the following diagrams are provided.
The this compound conjugate is often used in the development of PROteolysis TArgeting Chimeras (PROTACs). The azide group allows for its attachment to a target-binding ligand via click chemistry. The following diagram illustrates a simplified signaling pathway where such a labeled PROTAC might be utilized to induce the degradation of a target protein.
By understanding the stability profile of this compound and its alternatives, researchers can make more informed decisions in the design and execution of their experiments, ultimately leading to more robust and reproducible results in the dynamic field of in vivo imaging and targeted drug delivery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer.iu.edu [cancer.iu.edu]
- 15. chem.uci.edu [chem.uci.edu]
- 16. ovid.com [ovid.com]
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Labeled Antibodies for Cross-Reactivity Assessment
The N-(m-PEG4)-N'-(azide-PEG4)-Cy7 system combines three key features:
-
Cy7 Dye : A near-infrared (NIR) fluorophore that allows for deep tissue penetration and minimal autofluorescence from biological samples, enhancing signal-to-noise ratios.[1][2]
-
Dual PEG4 Linker : Two polyethylene glycol (PEG) chains increase the hydrophilicity of the conjugate. PEGylation is well-documented to reduce non-specific protein binding, a primary cause of background signal.[3][4]
-
Azide Group : Enables site-specific antibody conjugation via "click chemistry".[5] This method offers precise control over label placement, preserving the antigen-binding sites and resulting in a homogenous, well-defined final product.[6]
Experimental Workflow for Cross-Reactivity Assessment
To empirically validate the specificity of a labeled antibody, a systematic approach is required. A protein microarray analysis provides a high-throughput method to screen for off-target binding against thousands of purified proteins simultaneously.
Caption: Workflow for assessing antibody cross-reactivity using a protein microarray.
Experimental Protocols
Accurate cross-reactivity assessment relies on robust and standardized protocols. Below are methodologies for two key experiments.
Protein Microarray Analysis
This high-throughput method screens the labeled antibody against a vast library of proteins to identify potential off-target interactions.
Methodology:
-
Antibody Preparation : Label the antibody of interest with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Purify the resulting conjugate using size-exclusion chromatography to remove any unconjugated dye.[6]
-
Array Blocking : Block protein microarray slides with a suitable buffer, such as 1% BSA in PBS, for 1 hour at room temperature to minimize non-specific binding to the array surface itself.[6]
-
Antibody Incubation : Incubate the blocked arrays with the purified, Cy7-labeled antibody at a predetermined optimal concentration (typically in the low ng/mL to µg/mL range).[6]
-
Washing : Perform a series of stringent washes to remove unbound and weakly interacting antibodies.[6]
-
Scanning and Analysis : Scan the arrays using a fluorescent microarray scanner equipped for the Cy7 channel (~750 nm excitation). Analyze the scanned images to quantify the fluorescence intensity at each protein spot. Hits are identified as spots with a signal significantly above the background, indicating off-target binding.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based approach is effective for quantifying binding against a smaller, selected panel of potentially cross-reactive antigens.
Methodology:
-
Plate Coating : Coat the wells of a 96-well microtiter plate with purified proteins. This panel should include the target antigen (positive control) and proteins that are structurally related or known to cause non-specific binding (e.g., serum albumin).[6]
-
Blocking : Block the coated plate with a blocking buffer to prevent non-specific binding of the antibody to the well surface.[6]
-
Antibody Incubation : Add serial dilutions of the Cy7-labeled antibody to the wells and incubate.
-
Washing : Wash the plates thoroughly to remove any unbound antibody.[6]
-
Detection : Read the plate on a fluorescence plate reader. The signal intensity in each well is directly proportional to the amount of bound antibody.
-
Data Analysis : Compare the binding curves for the labeled antibody against the panel of proteins. A high signal for a non-target protein indicates cross-reactivity.[6]
Performance Comparison: A Data-Driven Analysis
The choice of labeling reagent directly impacts antibody performance. The this compound conjugate offers distinct advantages in conjugation chemistry and the properties of its linker and dye.
Comparison of Conjugation Chemistries
The azide group on the linker facilitates site-specific click chemistry, a significant improvement over traditional, random labeling methods like NHS ester chemistry.
| Feature | Site-Specific (Click Chemistry) | Random (NHS Ester Chemistry) |
| Target Residue | Engineered Alkyne/Cyclooctyne | Primary Amines (Lysine)[] |
| Label Placement | Controlled, away from antigen-binding site[6] | Random, can block antigen-binding site[6] |
| Product Homogeneity | High (Uniform Dye-to-Antibody Ratio) | Low (Heterogeneous Mixture)[6] |
| Impact on Affinity | Minimal[6] | Potential reduction in binding affinity |
| Risk of Neo-epitopes | Low | Can create new unintended binding sites |
Comparison of Near-Infrared (NIR) Dyes
While Cy7 is a popular choice for NIR applications, alternative dyes exist. The ideal fluorophore should have high brightness and photostability.[1]
| Parameter | Cy7 | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~750 | ~749 | ~774 |
| Emission Max (nm) | ~770[8] | ~775 | ~794 |
| Primary Advantage | High fluorescence in a region of minimal tissue autofluorescence[2] | Higher photostability and brightness compared to Cy7[9] | Commonly used alternative for the 800 nm channel in Western blotting[9] |
| Key Consideration | Lower photostability compared to alternatives[1][2] | Spectrally similar to Cy7 with improved performance | Different spectral properties requiring appropriate filter sets |
Illustrative Application: Visualizing Cellular Signaling
Labeled antibodies are critical tools for visualizing molecular pathways. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, where a Cy7-labeled antibody could be used to detect the phosphorylated (i.e., activated) form of a downstream protein like "MAPK" via immunofluorescence microscopy or flow cytometry.
Caption: Example signaling pathway showing antibody-based detection of a target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 3. mdpi.com [mdpi.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Quantitative Analysis of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Labeled Cells by Flow Cytometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for cell labeling and analysis, the choice of fluorescent probe is critical for generating robust and reproducible quantitative data. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for labeling cells for flow cytometry analysis against other near-infrared (NIR) fluorescent probes. The focus is on quantitative performance, supported by experimental protocols and data.
This compound is a near-infrared fluorescent probe equipped with a PEGylated linker and a terminal azide group.[] This structure allows for its attachment to biomolecules functionalized with an alkyne group via "click chemistry," a highly specific and efficient bioorthogonal reaction. The Cy7 fluorophore's emission in the near-infrared spectrum is advantageous for minimizing autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in sensitive applications like flow cytometry.[][3]
Performance Comparison: Cy7 vs. Alternative Near-Infrared Dyes
These studies indicate that while Cy7 is a potent NIR dye, alternatives like the Alexa Fluor series can offer significant advantages in terms of photostability and resistance to fluorescence quenching, which are critical for reproducible quantitative measurements.[4][5][6][7]
| Feature | This compound | Azide-PEG4-Alexa Fluor 750 (Alternative) | Advantage |
| Excitation Max (nm) | ~750 | ~749 | Comparable |
| Emission Max (nm) | ~773 | ~775 | Comparable |
| Photostability | Susceptible to photobleaching, which can lead to signal decay with repeated or prolonged laser excitation.[4][5][6] | More resistant to photobleaching, providing a more stable fluorescent signal over time.[5][6] | Alexa Fluor 750 |
| Fluorescence Quenching | Prone to self-quenching at high labeling densities due to the formation of dye aggregates, which can result in a non-linear signal response.[5][6] | Exhibits significantly less self-quenching, leading to brighter and more linear signals, particularly at high degrees of labeling.[5][6] | Alexa Fluor 750 |
| Bioorthogonality | The azide group enables highly specific labeling via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). | The azide group allows for the same bioorthogonal labeling strategies as the Cy7 counterpart. | Comparable |
| Hydrophilicity | The PEG4 linker enhances solubility in aqueous media. | The PEG4 linker provides similar hydrophilicity. | Comparable |
Experimental Protocols
A common strategy for labeling cell surfaces for flow cytometry analysis using azide-functionalized dyes involves metabolic glycoengineering. In this approach, cells are cultured with a sugar analog containing an alkyne group, which is incorporated into cell surface glycans. These alkyne-modified cells can then be labeled with the azide-containing Cy7 dye.
Protocol 1: Metabolic Labeling of Cells with Alkyne-Modified Sugars
This protocol describes the introduction of alkyne groups onto the surface of mammalian cells.
Materials:
-
Tetraacetylated N-ethynyl-D-mannosamine (Ac4ManNAl) or a similar alkyne-modified sugar.
-
Complete cell culture medium.
-
Cultured mammalian cells.
-
DMSO.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare Alkyne Sugar Stock Solution: Dissolve Ac4ManNAl in DMSO to create a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAl stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. Culture the cells in this medium for 1-3 days to allow for the incorporation of the alkyne-modified sugar into cell surface glycans.
-
Harvesting Cells:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or a suitable non-enzymatic dissociation solution.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated alkyne sugar.
-
Cell Counting and Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and determine the cell concentration. Adjust the cell density to 1-5 x 10^6 cells/mL for staining.
Protocol 2: Labeling of Alkyne-Modified Cells with this compound via CuAAC
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling the alkyne-modified cells.
Materials:
-
Alkyne-modified cells from Protocol 1.
-
This compound.
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand.
-
Sodium ascorbate.
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Anhydrous DMSO.
Procedure:
-
Prepare this compound Stock Solution: Dissolve the dye in anhydrous DMSO to a stock concentration of 1-5 mM. Store protected from light.
-
Prepare "Click" Reagent Mix: In an Eppendorf tube, add the following to the cell suspension in PBS:
-
This compound to a final concentration of 5-25 µM.
-
Premixed CuSO4 and THPTA (1:5 molar ratio) to a final copper concentration of 50-100 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 1-2.5 mM.
-
-
Cell Staining: Incubate the cells with the "click" reagent mix for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with flow cytometry staining buffer to remove unreacted labeling reagents.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Optional Viability Staining: A viability dye (e.g., DAPI, Propidium Iodide) can be added before analysis to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a laser suitable for Cy7 excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter (e.g., a 780/60 nm bandpass filter).
Visualizations
Caption: Experimental workflow for labeling and analyzing cells.
Caption: Metabolic pathway for alkyne-modified sugar incorporation.
References
A Comparative Guide to Near-Infrared Fluorophores for Multicolor Imaging: Spectral Overlap Considerations for N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in vivo multicolor imaging, the selection of appropriate fluorescent probes is paramount to generating high-quality, reproducible data. Near-infrared (NIR) dyes are particularly advantageous due to their ability to penetrate deep into tissues with minimal interference from endogenous autofluorescence. This guide provides an objective comparison of the spectral properties and performance of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 against common alternatives, with a focus on managing spectral overlap in multicolor experimental designs.
Performance Comparison of NIR Dyes
The brightness of a fluorophore is a critical determinant of its sensitivity in imaging applications and is a function of both its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it emits fluorescence). Photostability is another crucial factor, as it dictates the duration over which a reliable fluorescent signal can be detected under continuous illumination.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 750[1] | 773[1] | 199,000[1] | ~0.30[1] | 59,700 |
| Alexa Fluor 750 | 749[2] | 775[2] | 240,000[2] | 0.12[3][4][5] | 28,800 |
| IRDye 800CW | 774-778[6][] | 789-794[6][] | 240,000-300,000[] | 0.08-0.12[8][9] | 19,200 - 36,000 |
| DyLight 800 | 777[9] | 794[9] | 270,000[9] | Not specified | Not specified |
Note: Quantum yield and molar extinction coefficient can be influenced by the dye's local environment, including solvent and conjugation to biomolecules. The data presented are for the unconjugated dyes in aqueous buffers where available.
Spectral Overlap and Crosstalk in Multicolor Imaging
A primary challenge in multicolor fluorescence imaging is spectral overlap, where the emission spectrum of one fluorophore extends into the detection channel of another, leading to signal crosstalk and potential misinterpretation of results. Careful selection of fluorophores and appropriate filter sets is crucial to minimize this issue.
The following diagram illustrates the spectral properties of this compound and its alternatives, highlighting regions of potential spectral overlap.
As depicted in Figure 1, there is significant spectral overlap between this compound and Alexa Fluor 750 due to their very similar excitation and emission maxima. This necessitates the use of advanced techniques like spectral unmixing for accurate signal separation when these dyes are used concurrently. The emission tail of both Cy7 and Alexa Fluor 750 can also bleed into the detection channels for IRDye 800CW and DyLight 800, requiring careful filter selection and compensation controls.
Experimental Workflow for Multicolor Imaging
A typical workflow for a multicolor in vivo imaging experiment involves several key stages, from probe preparation to data analysis. The following diagram outlines a generalized workflow.
Detailed Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols for key experimental procedures are provided.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To experimentally determine the molar extinction coefficient of a fluorescent dye.
Materials:
-
Spectrophotometer
-
1 cm pathlength quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fluorescent dye of interest
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (typically in the millimolar range).
-
Prepare a dilution series: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λmax) using the spectrophotometer. Use the same solvent as a blank to zero the instrument.
-
Plot data: Plot the measured absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength), the slope of the linear portion of the plotted graph is equal to the molar extinction coefficient.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a standard of known quantum yield.
Materials:
-
Fluorometer
-
1 cm pathlength quartz cuvettes
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Solvent (the same for both sample and standard)
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.
-
Measure fluorescence emission: For each solution, acquire the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate emission spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus the measured absorbance.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 3: Assessment of Photostability
Objective: To evaluate the photostability of a fluorescent dye by measuring its photobleaching rate.
Materials:
-
Fluorescence microscope equipped with a suitable laser line and detector
-
Time-lapse imaging software
-
Sample containing the fluorescently labeled specimen
Procedure:
-
Sample preparation: Prepare the sample with the fluorescent dye of interest.
-
Image acquisition:
-
Define a region of interest (ROI).
-
Set the imaging parameters (e.g., laser power, exposure time, gain). These should be kept constant throughout the experiment.
-
Acquire a time-lapse series of images by continuously illuminating the sample.
-
-
Data analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the dye's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated from this plot.
-
Protocol 4: Multicolor In Vivo Imaging and Spectral Unmixing
Objective: To simultaneously image multiple fluorescent probes in a living animal and separate their individual signals.
Materials:
-
In vivo imaging system with spectral unmixing capabilities (e.g., IVIS Spectrum)
-
Anesthesia system
-
Animal model
-
Fluorescent probes conjugated to targeting moieties
Procedure:
-
Animal preparation: Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Probe administration: Administer the fluorescent probes, typically via intravenous injection. Allow sufficient time for the probes to accumulate at their target sites.
-
Image acquisition:
-
Place the animal in the imaging chamber.
-
Acquire a series of images using different excitation and emission filter sets that cover the spectral range of all injected fluorophores. This creates a spectral cube for each pixel.
-
-
Spectral unmixing:
-
Reference spectra: Acquire images of animals injected with each individual fluorescent probe to obtain their "pure" emission spectra in the in vivo environment. These will serve as reference spectra.
-
Unmixing algorithm: Use the imaging system's software to apply a linear unmixing algorithm. This algorithm uses the reference spectra to calculate the contribution of each individual fluorophore to the total signal in each pixel of the multicolor image.
-
-
Data analysis: Quantify the signal from each unmixed channel to determine the distribution and abundance of each probe.
By carefully considering the spectral properties of this compound and its alternatives, and by employing rigorous experimental protocols, researchers can effectively manage spectral overlap and obtain reliable, quantitative data from their multicolor in vivo imaging studies.
References
- 1. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 5. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Versus Traditional Labeling Methods for Advanced Fluorescence Applications
In the rapidly evolving landscape of biomedical research, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes. Near-infrared (NIR) fluorescent probes, such as those based on the Cy7 scaffold, have become indispensable tools for in vivo imaging and other sensitive detection methods. This guide provides an objective comparison of a modern, click chemistry-enabled fluorescent probe, N-(m-PEG4)-N'-(azide-PEG4)-Cy7, against traditional labeling methods, namely N-hydroxysuccinimide (NHS) esters and maleimides of Cy7.
At the core of this comparison lies the conjugation chemistry. this compound utilizes bioorthogonal click chemistry, where an azide group on the dye reacts specifically with an alkyne-modified biomolecule.[1][2][3] This modern approach offers a high degree of selectivity and efficiency.[1][2] In contrast, traditional methods rely on the reaction of NHS esters with primary amines (e.g., on lysine residues) or maleimides with free thiols (e.g., on cysteine residues) on proteins.[4][5][6][7][8] While effective, these methods can lead to less controlled and potentially heterogeneous labeling.[9]
The inclusion of a polyethylene glycol (PEG) spacer in this compound is another key differentiator.[10][11][12] This hydrophilic linker is designed to enhance the water solubility of the dye-conjugate and minimize non-specific binding, a critical factor for achieving high signal-to-noise ratios in imaging experiments.[10][13][14]
Quantitative Performance Metrics
The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes the key performance indicators for this compound and a representative traditional Cy7 dye, Cy7 NHS ester. It is important to note that the quantum yield for the PEGylated azide Cy7 is not explicitly available in the provided search results and is therefore omitted.
| Spectroscopic Property | This compound | Cy7 NHS Ester |
| Excitation Maximum (λex) | 750 nm[10][15] | 750 nm[15][16][17] |
| Emission Maximum (λem) | 773 nm[10][15] | 773 nm[15][16][17] |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[10][15] | 199,000 M⁻¹cm⁻¹[15][16][17] |
| Quantum Yield (Φ) | Not specified | 0.3[15][16][17] |
| Solubility | Water, DMSO, DMF, DCM[10][12] | Soluble in organic solvents (DMSO, DMF); low water solubility[16][17] |
Experimental Protocols: A Practical Guide to Labeling
The choice of labeling strategy dictates the experimental workflow. Below are detailed protocols for antibody conjugation using both click chemistry and traditional NHS ester and maleimide methods.
1. Antibody Labeling via Click Chemistry with this compound
This protocol assumes the antibody has been pre-modified to contain an alkyne group.
Materials:
-
Alkyne-modified antibody
-
This compound
-
Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM, freshly prepared)
-
Triethylammonium acetate buffer (2 M, pH 7.0)
-
DMSO
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Dissolve the alkyne-modified antibody in water in a microcentrifuge tube.[18]
-
Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[18]
-
Add DMSO and vortex to mix.[18]
-
Add the this compound stock solution (10 mM in DMSO) and vortex.[18]
-
Add the 5 mM ascorbic acid stock solution and briefly vortex.[18]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[18]
-
Add the 10 mM Copper(II)-TBTA stock solution to initiate the reaction.[18]
-
Flush the tube with inert gas, cap it, and vortex.[18]
-
Incubate the reaction at room temperature overnight, protected from light.[18]
-
Purify the labeled antibody using a suitable chromatography method to remove excess dye and catalyst.
2. Traditional Antibody Labeling with Cy7 NHS Ester
Materials:
-
Antibody in a primary amine-free buffer (e.g., PBS)
-
Cy7 NHS ester
-
Anhydrous DMSO or DMF
-
Sodium bicarbonate buffer (0.1 M, pH ~8.3)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the antibody solution at a concentration of 2.5 mg/mL in 0.1 M sodium bicarbonate buffer.[19]
-
Allow the vial of Cy7 NHS ester to warm to room temperature before opening.[19]
-
Prepare a 10 mM stock solution of the Cy7 NHS ester in anhydrous DMSO or DMF.[9][19] This solution should be used immediately.[9]
-
Add the dye stock solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[20][21]
-
Gently stir the reaction mixture for 1 hour at room temperature in the dark.[5]
-
Purify the labeled antibody using a gel filtration column to separate the conjugate from the unreacted dye.[5]
3. Traditional Antibody Labeling with Cy7 Maleimide
Materials:
-
Antibody in a thiol-free buffer (e.g., PBS, Tris, HEPES, pH 7-7.5)[4][6]
-
Cy7 maleimide
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., gel filtration)
Procedure:
-
Dissolve the antibody in a degassed buffer at a concentration of 1-10 mg/mL.[4][6]
-
(Optional) If the antibody's cysteine residues are involved in disulfide bonds, add an excess of TCEP and incubate for 20 minutes at room temperature to reduce them.[4][6]
-
Prepare a stock solution of Cy7 maleimide in DMSO or DMF.[6][20]
-
Add the maleimide solution to the antibody solution, typically at a 10-20 fold molar excess.[8][20]
-
Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly.[4][6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6][20]
-
Purify the labeled antibody using a suitable chromatography method.[4][6]
Visualizing the Workflows and Underlying Biology
To further clarify the discussed concepts, the following diagrams, generated using the DOT language, illustrate the labeling chemistries, a typical experimental workflow, and a relevant biological pathway where these fluorescent probes are often employed.
Caption: Comparison of click chemistry and traditional labeling reactions.
Caption: A generalized workflow for fluorescently labeling antibodies.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. bidmc.org [bidmc.org]
- 10. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cy7 NHS ester, 1432019-64-1 | BroadPharm [broadpharm.com]
- 16. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 17. apexbt.com [apexbt.com]
- 18. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 19. biotium.com [biotium.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. docs.aatbio.com [docs.aatbio.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
The primary goal for the disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is to prevent its release into the environment, particularly waterways, and to ensure the safety of all personnel. This involves proper segregation, labeling, and treatment of all waste streams. All disposal activities must comply with local, state, and federal regulations.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key chemical and safety data for compounds structurally related to this compound. This data should be used to inform a conservative approach to safety and handling.
| Property | Value/Information | Source |
| Chemical Name | N-(m-PEG4)-N'-(azide-PEG4)-Cy3 (Structural Analogue) | DC Chemicals[1] |
| Molecular Formula | C42H62ClN5O8 | DC Chemicals[1] |
| Molecular Weight | 800.44 g/mol | DC Chemicals[1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | DC Chemicals[1] |
| Azide Stability | The C/N ratio should ideally be ≥ 3 for stability. | [2] |
| Azide Concentration for Handling | Should not exceed 1 M in solution. | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
All handling of this compound, especially during disposal, should be conducted in a well-ventilated area or a chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste is the first critical step in safe disposal.
-
Solid Waste :
-
Collect unused solid this compound and any grossly contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed, chemical-resistant container.
-
The container must be labeled "Hazardous Waste," "Azide Compound," and list the full chemical name.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Use a non-metal container, such as glass or polyethylene, to prevent the formation of potentially explosive metal azides[2].
-
The container must be labeled "Hazardous Waste," "Aqueous Azide Compound," and list the full chemical name and approximate concentration.
-
Crucially, do not dispose of azide-containing solutions down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides[2].
-
-
Sharps :
-
Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated, puncture-proof sharps container.
-
Decontamination of Labware
-
Initial Rinse : Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (such as ethanol or isopropanol, if compatible with the material) to remove the fluorescent dye.
-
Collect Rinse Solvent : This initial rinse solvent must be collected as hazardous liquid waste[3].
-
Secondary Wash : After the initial solvent rinse, wash the labware with soap and water.
Final Disposal
-
Waste Containers : Once waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and associated hazards.
-
Institutional EHS : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3]. All waste must be disposed of in accordance with national and local regulations[3].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a fluorescent, PEGylated azide-containing compound. The following procedures are based on the known hazards of its constituent components: an organic azide, a cyanine 7 (Cy7) dye, and a polyethylene glycol (PEG) linker. A thorough risk assessment should be conducted before any work with this compound commences.
I. Personal Protective Equipment (PPE)
Due to the potential hazards associated with organic azides (explosive instability and toxicity) and the handling of concentrated dyes, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. For handling larger quantities or when there is a risk of splash, an outer layer of chemical-resistant gloves (e.g., Silver shield) is recommended.[1][3] | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield.[1][4] | Protects against splashes and potential aerosols of the compound, which can cause serious eye damage. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work with the solid compound or solutions should be conducted in a certified chemical fume hood.[4][5] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[1] | Protects against inhalation of the compound, which may be harmful. |
| Foot Protection | Fully enclosed, chemical-resistant shoes.[1] | Prevents contamination of footwear and the spreading of the compound to other areas. |
II. Hazard and Safety Data Summary
| Component | Key Hazards | Safe Handling Considerations |
| Organic Azide | Potentially explosive, especially with exposure to heat, shock, or friction. Toxic if inhaled, swallowed, or absorbed through the skin.[2][3] Can form highly explosive heavy metal azides.[3] | Handle with non-metallic spatulas. Avoid contact with metals. Store away from heat and acids.[3] |
| Cyanine 7 (Cy7) Dye | Near-infrared fluorescent dye. May be photounstable. Can cause skin and eye irritation.[6] | Store in a cold (-20 °C), dark environment. Handle under low-light conditions.[6] |
| Polyethylene Glycol (PEG) | Generally considered low toxicity and biodegradable.[7] | Avoid release into wastewater systems as it can affect oxygen demand in treatment processes.[7] |
| This compound | Acute oral toxicity (Category 4). Very toxic to aquatic life with long-lasting effects.[8] | Do not eat, drink, or smoke when using this product. Avoid release to the environment.[8] |
III. Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to ensure safety and minimize environmental impact.
A. Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow from preparation to disposal.
B. Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool (-20°C), dark, and dry place.[6] The storage area should be away from heat sources and incompatible materials such as acids.[3]
-
Ensure the container is clearly labeled with the compound name and hazard symbols.
Preparation and Handling:
-
All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.[5]
-
Before handling, don the appropriate PPE as outlined in Section I.
-
Cover the work surface with absorbent, disposable bench paper.
-
When weighing the solid, use non-metallic (e.g., ceramic or plastic) spatulas to avoid the formation of shock-sensitive metal azides.[5]
-
For dissolution, this compound is soluble in water, DMSO, and DMF.[9] For non-sulfonated cyanine dyes, an organic co-solvent like DMF or DMSO is often necessary to achieve dissolution in aqueous buffers.[10] Add the solvent slowly to the solid to prevent aerosolization.
Waste Disposal:
-
Aqueous Azide Waste: Under no circumstances should azide-containing solutions be poured down the drain.[3] Reaction with lead or copper in plumbing can form highly explosive metal azide salts.[3]
-
Deactivation of Azide Waste: Small quantities of aqueous azide waste can be deactivated. A common method involves reacting the azide with an excess of nitrous acid (formed in situ from sodium nitrite and a dilute acid) in a fume hood.[3] This process should only be performed by trained personnel following a specific, validated standard operating procedure.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
PEGylated Compound Disposal: While PEG itself is biodegradable, the presence of the azide and Cy7 dye necessitates that this compound be treated as hazardous waste.[7]
-
Final Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[3] Ensure waste streams are properly segregated as required.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. utoledo.edu [utoledo.edu]
- 5. benchchem.com [benchchem.com]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound|MSDS [dcchemicals.com]
- 9. Page loading... [guidechem.com]
- 10. lumiprobe.com [lumiprobe.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
